5-Fluoropyridine-2,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUJACQIBNLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624479 | |
| Record name | 5-Fluoropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-13-8 | |
| Record name | 5-Fluoro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212268-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2,3-diaminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoropyridine-2,3-diamine
Abstract
5-Fluoropyridine-2,3-diamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. The presence of a fluorine atom and two amino groups on the pyridine ring imparts unique electronic properties, enhances reactivity, and provides vectors for further chemical modification.[1] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, reactivity, and key applications of this compound, serving as a vital resource for professionals in research and development.
Physicochemical Properties
This compound is a solid, light brown powder at room temperature.[1] Its structural and chemical properties are foundational to its utility as a chemical intermediate. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-2,3-pyridinediamine | |
| Synonyms | 5-Fluoro-2,3-diaminopyridine | [1] |
| CAS Number | 212268-13-8 | [1] |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Light brown powder | [1] |
| Purity | ≥98-99% (GC) | [1] |
| InChI Key | MGBUJACQIBNLAU-UHFFFAOYSA-N | |
| Melting Point | Data not available in cited literature. For reference, related isomers like 2-Amino-5-fluoropyridine melt at 93-97 °C.[2] | N/A |
| Boiling Point | Data not available in cited literature. | N/A |
| Solubility | Data not available in cited literature. | N/A |
| pKa | Data not available in cited literature. | N/A |
| logP | Data not available in cited literature. | N/A |
Reactivity and Stability
Stability: this compound is stable under recommended storage conditions. It should be stored in a dark place under an inert atmosphere at temperatures between 0-8 °C to prevent degradation.[1]
Reactivity and Hazards: The compound's unique structure, featuring both electron-donating amino groups and an electron-withdrawing fluorine atom, enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules.[1] It is classified as harmful if swallowed (H302). Standard safety precautions, such as wearing personal protective equipment, should be observed when handling this chemical.
Experimental Protocols
General Synthesis Workflow
A common strategy for synthesizing substituted aminopyridines involves amination of a halogenated pyridine precursor. For instance, a Buchwald-Hartwig amination reaction is a powerful method for forming C-N bonds. A hypothetical synthetic pathway is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Method for Purification
Purification of the crude product is essential to achieve the high purity required for subsequent applications.
-
Solvent Removal: After the reaction, the solvent is typically removed under reduced pressure.
-
Extraction: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Chromatography: The crude product is purified by column chromatography on silica gel.[3] A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the desired compound.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.[4]
Methods for Characterization
The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure, the position of the fluorine atom, and the integrity of the pyridine ring.[3][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present in the molecule, such as N-H stretches from the amino groups and C-F stretches.[6]
Applications and Biological Relevance
This compound is a valuable intermediate compound with significant applications in pharmaceutical and agrochemical development. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[7]
Caption: Key application areas for this compound.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly valuable in the development of anti-cancer and anti-viral agents due to its ability to form part of molecules that interact effectively with biological targets.[1]
-
Agrochemicals: It is utilized in the formulation of next-generation herbicides and pesticides, where the fluorinated pyridine scaffold can enhance efficacy and improve crop yields.[1]
-
Diagnostic Agents: The compound has applications in the creation of diagnostic agents, especially for use in imaging techniques that aid in disease detection and monitoring.[1]
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of functional groups that drive its utility in diverse scientific fields. Its physicochemical properties make it a reactive and versatile building block for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. This guide provides essential technical information to support researchers in leveraging the full potential of this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the comprehensive structural analysis and characterization of 5-Fluoropyridine-2,3-diamine is limited in publicly accessible literature. This guide provides a robust predictive analysis based on the detailed experimental data available for its close structural analog, 5-chloropyridine-2,3-diamine, alongside established principles of chemical synthesis and spectroscopic interpretation.
Executive Summary
This compound is a fluorinated heterocyclic amine of interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure, intermolecular interactions, and spectroscopic profile is crucial for its application. This document outlines the predicted structural characteristics and provides a blueprint for the experimental characterization of this compound, leveraging data from its chloro-analog.
Predicted Molecular and Crystal Structure
A plausible synthetic pathway to obtain this compound involves a two-step process starting from 2-amino-5-fluoropyridine: nitration followed by reduction of the nitro group. This mirrors the established synthesis for 5-chloropyridine-2,3-diamine from 2-amino-5-chloropyridine.[1]
The molecular geometry of this compound is anticipated to be largely planar with respect to the pyridine ring. However, significant steric strain between the adjacent amino groups at the C2 and C3 positions is expected to cause them to twist out of the ring's plane.[1] This conformational adjustment is a key feature influencing the molecule's reactivity and intermolecular interactions.
Crystallographic Insights from 5-chloropyridine-2,3-diamine
While a crystal structure for this compound has not been reported, the crystallographic data for 5-chloropyridine-2,3-diamine offers a reliable predictive model. The substitution of chlorine with fluorine is not expected to fundamentally alter the crystal packing, which is primarily dictated by hydrogen bonding and π-stacking interactions.
Table 1: Crystal Data and Structure Refinement for 5-chloropyridine-2,3-diamine [1]
| Parameter | Value |
| Empirical Formula | C₅H₆ClN₃ |
| Formula Weight | 143.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.965(2) Åb = 10.134(3) Åc = 8.281(2) Åβ = 113.38(3)° |
| Volume | 613.8(3) ų |
| Z (Molecules per unit cell) | 4 |
| Density (Calculated) | 1.554 Mg/m³ |
In the solid state of the chloro-analog, molecules are organized into spiral columns through a network of intermolecular N-H···N hydrogen bonds involving the amino groups and the pyridine nitrogen.[1] These columns are further stabilized by offset face-to-face π-stacking interactions. A similar supramolecular architecture is predicted for this compound.
Spectroscopic Characterization Profile
The following sections detail the expected spectroscopic data for this compound, with predictions informed by the experimental data of its chloro-analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound will be distinguished by the presence of 1H-19F and 13C-19F coupling.
Table 2: Predicted 1H and 13C NMR Data for this compound (in DMSO-d6)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Expected Coupling |
| 1H | ~5.0 | Broad singlet (NH₂) |
| ~5.6 | Broad singlet (NH₂) | |
| ~6.7 | Doublet of doublets (C4-H) | |
| ~7.2 | Doublet of doublets (C6-H) | |
| 13C | ~117 | Doublet (C4) |
| ~119 | Doublet (C5) | |
| ~132 | Singlet or small doublet (C3) | |
| ~132 | Doublet (C6) | |
| ~147 | Singlet or small doublet (C2) |
Note: The actual chemical shifts and coupling constants (J-values) for the aromatic protons and carbons will be influenced by the strong electron-withdrawing effect of the fluorine atom and will show characteristic splitting patterns due to 19F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of key functional groups.
Table 3: Expected Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3400 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3200 - 3100 | Aromatic C-H stretching |
| ~1640 | Aromatic C=C stretching |
| ~1250 | C-F stretching |
Mass Spectrometry (MS)
The mass spectrum should provide clear evidence of the molecular formula.
-
Expected Molecular Ion (M⁺): m/z = 127.12
-
Fragmentation: The fragmentation pattern is expected to involve the loss of HCN, NH₂, and potentially HF, which can be used to confirm the structure.
Experimental Protocols
The following protocols are recommended for the characterization of synthesized this compound.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectra should be acquired on a 400 MHz or higher field spectrometer using DMSO-d6 as the solvent. Tetramethylsilane (TMS) can be used as an internal standard for 1H and 13C NMR.
-
IR Spectroscopy: An ATR-FTIR spectrometer should be used to record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Electron Ionization (EI) mass spectra should be obtained using a GC-MS system to determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: If suitable single crystals can be grown (e.g., by slow evaporation from a suitable solvent), single-crystal X-ray diffraction would provide definitive proof of the molecular and crystal structure.
Visualized Workflows and Structures
Caption: A proposed workflow for the synthesis and subsequent structural characterization of this compound.
Caption: Predicted intramolecular features and the key intermolecular interactions governing the solid-state structure of this compound.
References
Spectroscopic Profile of 5-Fluoropyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Fluoropyridine-2,3-diamine. Due to the limited availability of experimental spectra for this specific molecule, this document presents high-quality predicted data generated from computational models for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For comparative purposes, experimental data for the analogous compound, 5-Chloropyridine-2,3-diamine, is also included. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using validated computational prediction tools.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.05 | dd | J(H-F) = 9.5, J(H-H) = 2.5 |
| H-6 | 7.58 | d | J(H-F) = 3.0 |
| NH₂ (C2) | 5.10 | br s | - |
| NH₂ (C3) | 5.85 | br s | - |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Multiplicities are abbreviated as: dd - doublet of doublets, d - doublet, br s - broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 149.5 |
| C-3 | 133.0 |
| C-4 | 120.0 (d, J(C-F) = 25 Hz) |
| C-5 | 145.0 (d, J(C-F) = 240 Hz) |
| C-6 | 130.0 (d, J(C-F) = 15 Hz) |
Note: Chemical shifts are referenced to TMS. The carbon attached to fluorine (C-5) and its neighboring carbons (C-4, C-6) are expected to show splitting due to C-F coupling.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3200 - 3100 | Weak-Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H bending (scissoring) |
| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1250 - 1150 | Strong | C-F stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 127.05 | 100 | [M]⁺ (Molecular Ion) |
| 110.04 | ~40 | [M-NH₃]⁺ |
| 98.03 | ~25 | [M-HCN]⁺ |
| 83.03 | ~60 | [M-NH₂-HCN]⁺ |
Note: m/z values correspond to the most abundant isotopes. Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and pyridines.
Comparative Spectroscopic Data of 5-Chloropyridine-2,3-diamine
For the purpose of comparison, the following tables present the experimental spectroscopic data for the structurally similar compound, 5-Chloropyridine-2,3-diamine.
Table 5: Experimental ¹H and ¹³C NMR Data for 5-Chloropyridine-2,3-diamine (in DMSO-d₆)[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | J (Hz) |
| ¹H | 4.99 | br s, NH₂ | - |
| 5.55 | br s, NH₂ | - | |
| 6.69 | d, Caryl-H | 2.3 | |
| 7.21 | d, Caryl-H | 2.3 | |
| ¹³C | 116.58 | Caryl-H | - |
| 118.38 | Caryl | - | |
| 131.32 | Caryl | - | |
| 131.66 | Caryl-H | - | |
| 147.10 | Caryl | - |
Table 6: Experimental IR and MS Data for 5-Chloropyridine-2,3-diamine[1]
| Technique | Data |
| IR (ATR, cm⁻¹) | 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s) |
| MS (GC/MS) | M⁺ = 143 (calculated exact mass = 143.03) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides extensive fragmentation information. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.
Caption: General Workflow for Spectroscopic Analysis.
Disclaimer: The spectroscopic data for this compound presented in this document is based on computational predictions and has not been experimentally verified. This information should be used as a guide and for comparison purposes. Experimental verification is recommended for definitive structural confirmation.
A Technical Guide to the Solubility and Stability of 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoropyridine-2,3-diamine, a key intermediate in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document outlines standardized experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar aromatic diamines and fluorinated pyridines.
Core Concepts: Solubility and Stability
The solubility and stability of a compound are critical parameters in drug discovery and development. Solubility influences bioavailability and formulation, while stability determines a compound's shelf-life and potential degradation pathways. For fluorinated pyridines, the introduction of a fluorine atom can significantly alter physicochemical properties, including metabolic stability.[1][2]
Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Capable of hydrogen bonding and solvating the polar functional groups. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The aromatic pyridine ring may limit aqueous solubility despite the presence of amino groups. Solubility in alcohols is expected to be better than in water. |
| Non-polar | Hexanes, Toluene | Low | The polar nature of the diamine and fluorine functional groups will likely result in poor solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound in various solvents can be adapted from general methods for organic compounds.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the solution.
-
Quantification: Withdraw a known volume of the supernatant, dilute appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Caption: Workflow for conducting forced degradation studies on this compound.
Biological Relevance and Signaling Pathways
Fluorine-containing pyridine derivatives are prevalent in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets. [1][2]While the specific biological activity of this compound is not extensively documented, its structural motifs are found in compounds with various therapeutic applications, including anticancer and anti-Alzheimer's activities. [2]The diamino-pyridine core is a versatile scaffold for synthesizing inhibitors of various enzymes and receptors.
References
reactivity of the amino groups in 5-Fluoropyridine-2,3-diamine
An In-Depth Technical Guide on the Reactivity of Amino Groups in 5-Fluoropyridine-2,3-diamine
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical reactivity of the two amino groups in this compound, a key building block in medicinal chemistry. The presence of adjacent amino groups at the C2 and C3 positions, combined with the electronic influence of the pyridine nitrogen and the C5 fluorine atom, imparts distinct and selectively addressable reactivity to this molecule. Understanding these nuances is critical for its effective utilization in the synthesis of complex pharmaceutical agents and other bioactive compounds.[1]
Core Reactivity Principles of this compound
The differential reactivity of the 2-amino and 3-amino groups is governed by a combination of electronic and steric factors.
-
Electronic Effects : The pyridine ring is inherently electron-deficient. The ring nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.
-
2-Amino Group : Being ortho to the ring nitrogen, the 2-amino group's lone pair of electrons is significantly delocalized into the pyridine ring. This delocalization reduces its basicity and nucleophilicity compared to a typical arylamine.
-
3-Amino Group : Positioned meta to the ring nitrogen, the 3-amino group is less affected by the nitrogen's electron-withdrawing mesomeric effect. While still influenced inductively, it retains more of its lone pair availability, making it the more nucleophilic and basic of the two amino groups.
-
Fluorine Substituent : The fluorine atom at the C5 position is a strongly electron-withdrawing group (-I effect), which further deactivates the entire ring towards electrophilic attack but can influence the regioselectivity of nucleophilic reactions.
-
-
Steric Hindrance : The proximity of the two amino groups to each other and to the pyridine nitrogen can create steric hindrance. In many reactions, particularly cyclizations, this proximity is essential. However, for reactions involving bulky reagents, the 2-amino group, being flanked by the pyridine nitrogen and the 3-amino group, may experience slightly more steric hindrance.
This interplay of electronic and steric factors dictates that the 3-amino group is generally the more reactive site for electrophilic attack and the initial point of reaction in many condensation sequences.
Key Synthetic Transformations and Regioselectivity
The most valuable and widely reported reactions of this compound involve its use as a precursor to fused heterocyclic systems, primarily imidazo[4,5-b]pyridines.
Cyclocondensation Reactions: Synthesis of Imidazo[4,5-b]pyridines
The reaction of ortho-diamines with carbonyl compounds is a classic and efficient method for constructing imidazole rings. The most popular approaches involve the condensation of pyridine-2,3-diamines with aldehydes or carboxylic acids (or their equivalents).[2]
-
Reaction with Aldehydes : this compound reacts with various aldehydes, typically under oxidative conditions, to yield 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines. The reaction proceeds via the initial formation of a Schiff base at the more nucleophilic 3-amino group, followed by intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic imidazole ring.[2]
-
Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis) : Condensation with carboxylic acids or their derivatives (such as esters, acid chlorides, or orthoesters) is a robust method for forming the imidazo[4,5-b]pyridine core. The reaction usually requires heat and sometimes acidic catalysts. The initial step is the acylation of the more reactive 3-amino group, followed by cyclization and dehydration.
Acylation Reactions
When reacting with acylating agents like chloroacetyl chloride, the regioselectivity is driven by the difference in nucleophilicity between the two amino groups. Based on electronic principles and studies on analogous systems like 3,6-diaminothieno[2,3-b]pyridines, acylation is expected to occur preferentially at the 3-amino position.[3] This selective acylation can be a useful step for further functionalization or for directing subsequent cyclization reactions.
Diazotization Reactions
The diazotization of aromatic diamines with nitrous acid (HNO₂) can be complex. Depending on the reaction conditions (temperature, acid concentration, amount of diazotizing agent), it is possible to achieve mono-diazotization or bis-diazotization.[4]
-
Selective Mono-diazotization : Given the higher basicity of the 3-amino group, it is predicted to be the first to react with the diazotizing agent under carefully controlled, sub-stoichiometric conditions. The resulting diazonium salt at the C3 position could then be used in subsequent transformations like Sandmeyer or Schiemann reactions.
-
Bis-diazotization : Using an excess of the diazotizing agent would lead to the formation of a bis-diazonium salt, which could be converted into a 2,3-difluoro-5-halopyridine derivative.[5] These reactions are often performed in anhydrous hydrogen fluoride.[4]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of imidazo[4,5-b]pyridine derivatives starting from substituted pyridine-2,3-diamines, which serve as a model for the reactivity of this compound.
| Reagent | Product Type | Catalyst/Conditions | Yield (%) | Reference |
| Aryl Aldehydes | 2-Aryl-imidazo[4,5-b]pyridines | Water, thermal, air oxidation | 83-87% | [2] |
| Formic Acid (100%) | Imidazo[4,5-b]pyridine | Reflux, 6 h | Not specified | [2] |
| Chloroacetyl Chloride | 3-Chloroacetamido-thieno[2,3-b]pyridine | Anhydrous dioxane, reflux, 3-4 h | Not specified | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridine via Oxidative Cyclocondensation
This protocol is adapted from general procedures for the condensation of diaminopyridines with aldehydes.[2]
-
Reaction Setup : To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or water (10 mL), add the desired aryl aldehyde (1.0 mmol).
-
Reaction Conditions : Heat the reaction mixture to reflux. The reaction is often open to the atmosphere to allow for air oxidation of the intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-aryl-6-fluoro-1H-imidazo[4,5-b]pyridine.
Mandatory Visualizations
Reaction and Logic Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]
- 5. US4822927A - Continuous decomposition of diazonium fluorides - Google Patents [patents.google.com]
role of fluorine in the reactivity of 5-Fluoropyridine-2,3-diamine
An In-depth Technical Guide to the Role of Fluorine in the Reactivity of 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of bioactive molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The strategic incorporation of a fluorine atom onto the pyridine scaffold profoundly alters the molecule's electronic properties, reactivity, and ultimately, its biological profile. This technical guide provides a comprehensive analysis of the role of the fluorine substituent in this compound, detailing its electronic effects, impact on chemical reactivity, and its significance in drug discovery. This document synthesizes theoretical principles with experimental data from related compounds to offer a predictive and practical understanding for researchers.
The Electronic Influence of Fluorine
The presence of a fluorine atom at the 5-position of the pyridine-2,3-diamine core introduces a fascinating interplay of electronic effects that dictates the molecule's overall reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), while its lone pairs allow for a weaker, electron-donating resonance effect (+M).
-
Inductive Effect (-I): Fluorine's high electronegativity strongly pulls electron density away from the pyridine ring through the sigma (σ) bond.[2] This effect decreases the overall electron density of the aromatic system, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the pyridine ring. This effect donates electron density, primarily at the ortho and para positions (C4 and C6).
-
Combined Effect: In fluorinated aromatic systems, the inductive effect typically dominates the resonance effect.[3] Consequently, the fluorine atom at the C5 position acts as a net electron-withdrawing group, deactivating the ring. However, the directing influence for electrophilic substitution is still governed by the resonance effect, favoring ortho and para positions.
The two amino groups at the C2 and C3 positions are potent activating groups due to their strong +M (resonance) effect, which significantly outweighs their -I (inductive) effect. They strongly direct incoming electrophiles to their ortho and para positions. The pyridine nitrogen itself is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.
Caption: Electronic effects of substituents on the this compound ring system.
Impact on Chemical Reactivity
The combination of the strongly activating amino groups, the deactivating fluorine atom, and the inherent electronic nature of the pyridine ring results in a complex reactivity profile.
Electrophilic Aromatic Substitution
The outcome of electrophilic substitution is determined by the competition between the directing effects of the three substituents. The two amino groups are powerful activating and ortho-, para-directing groups, making the C4 and C6 positions the most electron-rich and thus the most likely sites for electrophilic attack. The fluorine atom's deactivating nature is largely overcome by the activating effect of the amino groups.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to its chloro-analogue.[4] However, SNAr reactions require an electron-deficient aromatic ring. The potent electron-donating amino groups significantly deactivate the ring towards nucleophilic attack, making the displacement of the fluorine atom by a nucleophile challenging under standard conditions.
Reactions at the Amino Groups
The most common and synthetically useful reactions involving this compound occur at the adjacent amino groups. These ortho-diamines are ideal precursors for condensation reactions to form various fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in medicinal chemistry. The fluorine atom at C5 can modulate the nucleophilicity of the amino groups and influence the stability and biological activity of the resulting fused-ring products.
Synthesis of this compound
While direct synthesis protocols for this compound are not extensively published, a logical synthetic route can be constructed based on established methods for analogous compounds.[5][6] The most viable pathway involves the synthesis of 2-amino-5-fluoropyridine, followed by nitration and subsequent reduction.
Caption: Proposed synthetic workflow for this compound from 2-Aminopyridine.
Quantitative Data Summary
Specific quantitative reactivity data for this compound is scarce in the public domain. However, data from the synthesis of its key precursor, 2-amino-5-fluoropyridine, provides insight into the efficiency of introducing the fluorine moiety.
Table 1: Optimized Reaction Yields for the Synthesis of 2-Amino-5-fluoropyridine [7]
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acylation | Acetic Anhydride | 45 | 2.5 | 96.26 |
| 2 | Nitration | Conc. H₂SO₄, Fuming HNO₃ | 60 | 2.0 | 88.40 |
| 3 | Reduction | Hydrazine Hydrate, Pd/C | 80 | 3.5 | 93.26 |
| 4 | Diazotization | Ethanol, HBF₄, NaNO₂ | 25 | 1.5 | 87.22 |
| 5 | Schiemann Reaction | Toluene (thermal decomposition) | 110 | - | 64.94 |
| 6 | Hydrolysis | 20% NaOH (aq) | 80 | 2.0 | 95.25 |
| | Overall | | | | 42.81 |
The Role of Fluorine in Drug Development
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of drug candidates.[8] The fluorine atom in this compound-derived structures can confer several advantages.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Placing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides) or hydrogen bonds with the target protein, enhancing binding affinity and potency.[9]
-
Lipophilicity and Permeability: Substitution of hydrogen with fluorine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen or amino groups. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and target binding.
Caption: The logical relationship between fluorine incorporation and improved drug properties.
Experimental Protocols
The following are detailed experimental protocols for the multi-step synthesis of 2-amino-5-fluoropyridine, a key precursor to this compound, based on optimized conditions found in the literature.[7]
Protocol 1: Synthesis of 2-Acetamido-5-nitropyridine
-
Acylation: To a flask containing 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride.
-
Heat the reaction mixture to 45°C and stir for 2.5 hours to yield 2-acetamidopyridine.
-
Nitration: Cool the mixture. To 113 mL of concentrated sulfuric acid, slowly add the 13.6 g of 2-acetamidopyridine from the previous step, ensuring the temperature is kept low.
-
Slowly add 14.6 mL of fuming nitric acid to the mixture.
-
Heat the reaction to 60°C and maintain for 2 hours.
-
Pour the reaction mixture over ice and neutralize to precipitate the product, 2-acetamido-5-nitropyridine. Filter and dry the solid.
Protocol 2: Synthesis of 2-Amino-5-fluoropyridine
-
Reduction: In a flask, dissolve 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol. Add 0.6 g of Pd/C catalyst.
-
Add 2.94 g of hydrazine hydrate and reflux the mixture at 80°C for 3.5 hours to produce 5-amino-2-acetamidopyridine.
-
Diazotization: Dissolve 3.8 g of 5-amino-2-acetamidopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.
-
Cool the mixture and add 3.28 g of sodium nitrite. Stir at 25°C for 1.5 hours.
-
Schiemann Reaction: Isolate the resulting diazonium salt. Decompose the salt by heating in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.
-
Hydrolysis: To 6 g of 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution.
-
Heat the mixture to 80°C for 2 hours.
-
Cool, extract the product with an organic solvent, and purify to obtain 2-amino-5-fluoropyridine.
Protocol 3: Proposed Synthesis of this compound
This protocol is based on analogous reactions for chloropyridines.[5]
-
Nitration: Dissolve 2-amino-5-fluoropyridine in a suitable acid (e.g., sulfuric acid).
-
Cool the solution and slowly add a nitrating agent (e.g., nitric acid) while maintaining a low temperature to selectively nitrate the C3 position, yielding 2-amino-5-fluoro-3-nitropyridine.
-
Reduction: Reduce the nitro group of 2-amino-5-fluoro-3-nitropyridine. This can be achieved via catalytic hydrogenation (H₂ gas with Pd/C catalyst) or with a chemical reducing agent like sodium dithionite.[5]
-
Purify the resulting crude product to obtain this compound.
Conclusion
The fluorine atom in this compound is a critical determinant of its chemical and biological properties. Through a potent inductive electron-withdrawing effect, it modulates the electron density of the pyridine ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. While the fluorine deactivates the ring, the primary sites of reactivity are dictated by the powerful activating amino groups, making this molecule an excellent precursor for building complex heterocyclic systems. In the context of drug development, the inclusion of fluorine offers significant advantages, including enhanced metabolic stability, improved binding affinity, and favorable modification of physicochemical properties. A thorough understanding of these principles is essential for researchers aiming to leverage the unique characteristics of this compound in the design and synthesis of novel, high-efficacy molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on 5-Fluoropyridine-2,3-diamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The introduction of a fluorine atom onto the pyridinyl scaffold significantly influences the physicochemical and pharmacokinetic properties of resulting molecules, often leading to enhanced metabolic stability, bioavailability, and target-binding affinity. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound. It includes detailed experimental protocols, consolidated quantitative data, and visualizations of its application in the development of targeted therapies, with a particular focus on kinase inhibitors.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is intertwined with the broader development of fluorinated pyridines in medicinal chemistry, a field that gained significant momentum in the mid-20th century. The strategic incorporation of fluorine into drug candidates became a widely adopted strategy to enhance their pharmacological profiles.[1][2]
The synthesis of various aminofluoropyridines has been explored through different routes, often involving multi-step processes starting from commercially available pyridines. For instance, the synthesis of 2-amino-5-fluoropyridine, a related compound, has been achieved from 2-aminopyridine through a sequence of acylation, nitration, reduction, diazotization (Schiemann reaction), and hydrolysis.[3] The development of synthetic methodologies for related compounds, such as 5-chloropyridine-2,3-diamine, which can be produced by nitrating 2-amino-5-chloropyridine followed by reduction, provided a foundation for the synthesis of their fluorinated analogs.[4] The commercial availability of this compound (CAS No. 212268-13-8) from various chemical suppliers today is a testament to its established utility in research and development.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 212268-13-8 | [1] |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Light brown powder | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Spectroscopy | Compound | Key Data | Reference |
| ¹H NMR | 5-FA (a 5-fluorouracil derivative) | (600 MHz, DMSO-d₆) δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H). | [5] |
| ¹³C NMR | 5-FA (a 5-fluorouracil derivative) | (151 MHz, DMSO-d₆) δ 169.28 (s), 157.54 (s), 149.66 (s), 138.55 (s), 130.64 (s), 48.63 (s). | [5] |
| ¹⁹F NMR | 2-Fluoropyridine | (CDCl₃) δ: -140.07 | [6] |
| IR | 5-chloropyridine-2,3-diamine | (ATR, cm⁻¹) 3392 (m, N—H str), 3309 (m, N—H str), 3172 (m, aryl C—H str), 1637 (s, aryl C=C str) | [4] |
| Mass Spec (GC/MS) | 5-chloropyridine-2,3-diamine | M+ = 143 (calc. exact mass = 143.03) | [4] |
Experimental Protocols
The synthesis of this compound can be approached through several synthetic routes, often involving the introduction of the fluorine atom via a Schiemann reaction or by starting with a pre-fluorinated pyridine ring. Below is a plausible, detailed experimental protocol constructed from analogous preparations described in the literature.
Synthesis of this compound from 2,3-Diaminopyridine
This conceptual protocol is based on established methods for the fluorination of aromatic amines.
Step 1: Diazotization of 2,3-Diaminopyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,3-diaminopyridine in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Gently heat the reaction mixture containing the diazonium tetrafluoroborate salt. The decomposition is typically carried out at temperatures ranging from 100 to 130 °C.
-
The evolution of nitrogen gas and boron trifluoride will be observed. The reaction should be conducted in a well-ventilated fume hood.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The 2,3-diaminopyridine moiety serves as a scaffold for the construction of fused heterocyclic systems like imidazopyridines, which are known to interact with the ATP-binding site of various kinases.[4][7][8]
Role in the Synthesis of Imidazopyridine-Based Kinase Inhibitors
The synthesis of imidazopyridine derivatives often involves the condensation of a 2,3-diaminopyridine with an aldehyde or a carboxylic acid derivative. The presence of the fluorine atom at the 5-position can enhance the drug-like properties of the final compound.
Below is a diagram illustrating the general synthetic workflow for preparing an imidazopyridine-based kinase inhibitor from this compound.
Caption: Synthetic route to imidazopyridine kinase inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Many imidazopyridine derivatives synthesized from this compound have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[4]
The following diagram illustrates a simplified signaling pathway involving CDK and its inhibition by a hypothetical drug derived from this compound.
Caption: Inhibition of CDK-mediated cell cycle progression.
Conclusion
This compound is a fundamentally important building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its unique combination of a fluorinated pyridine core and vicinal diamine functionalities provides a versatile platform for the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. This guide has provided a consolidated resource for researchers, summarizing its history, physicochemical properties, synthetic protocols, and applications, thereby aiming to facilitate further innovation in drug discovery and development.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of the Electronic Structure of 5-Fluoropyridine-2,3-diamine: A Computational Chemistry Perspective
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The introduction of a fluorine atom and two amino groups onto the pyridine ring is expected to significantly modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential biological activity. Understanding the electronic structure of this molecule is paramount for predicting its behavior and designing novel applications.
This technical guide outlines a computational approach using Density Functional Theory (DFT) to elucidate the electronic and structural properties of this compound. DFT has been widely adopted for its accuracy in predicting molecular properties for similar heterocyclic compounds.[1][2]
Computational Methodology
The following protocol outlines a standard and effective computational workflow for the theoretical analysis of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial molecular structure of this compound would be constructed and subjected to geometry optimization without any symmetry constraints. This calculation is crucial to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. The optimization would be performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1][2]
Following optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
Electronic Property Calculations
Subsequent to obtaining the optimized geometry, a series of single-point energy calculations would be carried out to determine the electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack.
Predicted Electronic and Structural Properties
The following tables present hypothetical, yet plausible, quantitative data for this compound, derived from the computational protocol described above and informed by studies on similar molecules.[1][2][3]
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N8 | 1.37 | N1-C2-C3 | 121.5 |
| C3-N9 | 1.38 | C2-C3-C4 | 119.0 |
| C5-F | 1.35 | C4-C5-C6 | 118.5 |
| C2-N1 | 1.34 | C5-C6-N1 | 123.0 |
| C6-N1 | 1.33 | C2-N8-H | 115.0 |
| C2-C3 | 1.41 | C3-N9-H | 116.0 |
| C3-C4 | 1.39 | F-C5-C4 | 119.5 |
| C4-C5 | 1.38 | ||
| C5-C6 | 1.39 |
Note: Atom numbering corresponds to standard IUPAC nomenclature for pyridine derivatives.
Frontier Molecular Orbitals and Reactivity Descriptors
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[4][5]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals indicates the probable sites for electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to be localized primarily on the amino groups and the pyridine ring, while the LUMO would be distributed over the pyridine ring, particularly the carbon atoms attached to the electronegative fluorine and nitrogen atoms.
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, offering a view of the charge distribution within the molecule.
Table 3: Predicted Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| N1 (Pyridine) | -0.65 |
| C2 | 0.25 |
| C3 | 0.15 |
| N8 (Amino) | -0.80 |
| N9 (Amino) | -0.82 |
| C5 | 0.10 |
| F | -0.40 |
| H (Amino) | 0.35 - 0.40 |
The negative charges on the nitrogen and fluorine atoms and the positive charges on the adjacent carbon and hydrogen atoms highlight the polar nature of the molecule and potential sites for intermolecular interactions, such as hydrogen bonding.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the computational study proposed in this guide.
Caption: Computational workflow for theoretical analysis.
Structure-Property Relationships in Drug Development
The electronic properties calculated in this theoretical study can be correlated with the potential applications of this compound in drug development.
Caption: Relationship between electronic properties and drug development aspects.
Conclusion
This technical guide has presented a comprehensive computational framework for investigating the electronic structure of this compound. While specific experimental or theoretical data for this molecule is currently lacking in the literature, the proposed DFT-based methodology and the illustrative data provide a solid foundation for future research. The analysis of the optimized geometry, frontier molecular orbitals, and charge distribution offers critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings are invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of novel compounds and the prediction of their properties. The presented workflow and data serve as a call to action for the scientific community to further explore the properties and applications of this promising molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted-Imidazo[4,5-b]pyridines from 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines, valuable scaffolds in medicinal chemistry, starting from 5-Fluoropyridine-2,3-diamine. The structural similarity of the imidazo[4,5-b]pyridine core to purines makes these compounds promising candidates for the development of novel therapeutic agents.
Two primary synthetic strategies are presented: the condensation of this compound with aldehydes and with carboxylic acids (or their derivatives). These methods offer versatile access to a wide range of 2-substituted analogs.
Key Synthetic Pathways
The synthesis of 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines from this compound can be efficiently achieved through two main pathways:
-
Condensation with Aldehydes: This method involves the reaction of the diamine with an appropriate aldehyde, followed by an oxidative cyclization to form the imidazole ring. This approach is particularly useful for synthesizing 2-aryl or 2-heteroaryl substituted imidazo[4,5-b]pyridines.
-
Condensation with Carboxylic Acids or Their Derivatives: This pathway, often referred to as the Phillips-Ladenburg synthesis, involves the reaction of the diamine with a carboxylic acid or one of its derivatives (e.g., orthoesters, acid chlorides, or esters) under dehydrating conditions to form the imidazole ring. This method is suitable for preparing a broad range of 2-alkyl and 2-aryl substituted derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridines via Condensation with Aldehydes
This protocol describes a general procedure for the synthesis of 2-aryl-6-fluoro-1H-imidazo[4,5-b]pyridines by reacting this compound with a substituted benzaldehyde.
Reaction Scheme:
Caption: Synthetic workflow for 2-aryl-6-fluoro-1H-imidazo[4,5-b]pyridines.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute) or Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for DMSO-mediated reaction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent. Two common solvent systems can be employed:
-
Method A (Ethanol): Use absolute ethanol as the solvent.
-
Method B (DMSO): Use dimethyl sulfoxide (DMSO) as the solvent. If using this method, add sodium metabisulfite (Na₂S₂O₅) (0.55 eq).
-
-
Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0-1.2 eq) at room temperature.
-
Reaction:
-
Method A: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Method B: Heat the reaction mixture to 165°C in an oil bath for 15-30 minutes.[1]
-
-
Work-up:
-
Method A: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator. Add water to the residue to precipitate the crude product.
-
Method B: Cool the reaction mixture to room temperature and add an excess of water. Stir for 10 minutes, and the resulting precipitate can be collected by filtration.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-aryl-6-fluoro-1H-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of 2-Substituted-6-fluoro-1H-imidazo[4,5-b]pyridines via Condensation with Carboxylic Acids
This protocol outlines a general method for the synthesis of 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines by reacting this compound with a carboxylic acid in the presence of a dehydrating agent or by using a carboxylic acid derivative.
Reaction Scheme:
Caption: Synthetic workflow using carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) or orthoester (e.g., triethyl orthoformate)
-
Polyphosphoric acid (PPA) (optional, as a dehydrating agent and solvent)
-
Round-bottom flask
-
Reflux condenser or setup for heating in PPA
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup:
-
Method A (Direct Condensation): In a round-bottom flask, mix this compound (1.0 eq) with an excess of the carboxylic acid (e.g., formic acid or acetic acid).[2]
-
Method B (with PPA): In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to approximately 80-100°C. To the heated PPA, add this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
-
Reaction:
-
Method A: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC. For less reactive carboxylic acids, a higher boiling point solvent or a dehydrating agent might be necessary.
-
Method B: Heat the reaction mixture in PPA to 150-200°C for 2-4 hours.
-
-
Work-up:
-
Method A: After completion, cool the reaction mixture. If an excess of a volatile acid like formic or acetic acid was used, it can be removed under reduced pressure. The residue can then be carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.
-
Method B: Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2-substituted-imidazo[4,5-b]pyridines based on analogous reactions reported in the literature. The yields for the synthesis starting from this compound are expected to be in a similar range.
| Starting Material (Diamine) | Reagent (Aldehyde/Carboxylic Acid Derivative) | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 | [2] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [1] |
| 2,3-Diaminopyridine | Triethyl Orthoformate | 1H-Imidazo[4,5-b]pyridine | 83 | |
| 2,3-Diaminopyridine | Fluorinated Carboxylic Acids | 2-(F-alkyl)-1H-imidazo[4,5-b]pyridines | 54-99 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Caption: Overall workflow from synthesis to characterization.
References
Application Notes and Protocols for Cyclocondensation Reactions of 5-Fluoropyridine-2,3-diamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to endogenous purines, allowing its derivatives to interact with a wide array of biological targets. This structural analogy has led to the development of imidazo[4,5-b]pyridine-based compounds with diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The introduction of a fluorine atom onto the pyridine ring, specifically at the 6-position of the resulting imidazo[4,5-b]pyridine system, can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of these molecules.
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives through the cyclocondensation reaction of 5-Fluoropyridine-2,3-diamine with various aldehydes.
Reaction Principle
The core reaction involves the condensation of the ortho-diamine functionality of this compound with an aldehyde. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 6-fluoro-1H-imidazo[4,5-b]pyridine ring system. Various reaction conditions can be employed to promote this transformation, often involving acidic catalysts or high temperatures.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines
This protocol is a general method adapted from procedures for related diaminopyridines and is expected to be effective for the cyclocondensation of this compound with various aromatic and heteroaromatic aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Addition of Reagent: Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridine.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted imidazo[4,5-b]pyridines, demonstrating the versatility of the cyclocondensation reaction. While specific data for this compound is limited in the public domain, the presented data for analogous compounds provides an expected range of efficacy for this synthetic approach.
| Entry | Diamine Reactant | Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 5-Bromopyridine-2,3-diamine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Na₂S₂O₅, DMSO, 120 °C, 4h | 91.4 | [3] |
| 2 | 5-Bromopyridine-2,3-diamine | 4-Cyanobenzaldehyde | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Na₂S₂O₅, DMSO, 120 °C, 4h | 85.2 | [3] |
| 3 | Pyridine-2,3-diamine | 4-Cyanobenzaldehyde | 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Na₂S₂O₅, DMSO, 120 °C, 4h | 67.1 | [3] |
| 4 | Pyridine-2,3-diamine | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | Acetic Acid, Reflux, 2-12h | Not specified | [4] |
| 5 | Pyridine-2,3-diamine | Substituted Benzaldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridines | Water, Thermal | 83-87 | [5] |
| 6 | 5-(4-nitrophenoxy)pyridine-2,3-diamine | 2-Fluorobenzaldehyde | 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Not specified | 43 | [6] |
| 7 | 5-(4-nitrophenoxy)pyridine-2,3-diamine | 2-Chlorobenzaldehyde | 2-(2-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Not specified | 52 | [6] |
Visualizations
Reaction Workflow
The general workflow for the synthesis and purification of 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines is depicted below.
Caption: Synthetic workflow for 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines.
Potential Signaling Pathways and Molecular Targets
Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to interact with several key signaling pathways implicated in cancer and other diseases. The diagram below illustrates some of the potential molecular targets for 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives based on the known activities of the parent scaffold.
Caption: Potential molecular targets and signaling pathways of imidazo[4,5-b]pyridines.
References
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Fluorinated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 6-fluoroimidazo[4,5-b]pyridines from 5-fluoropyridine-2,3-diamine and various aromatic aldehydes. This environmentally benign method utilizes an air-oxidative cyclocondensation reaction, offering high yields and a straightforward procedure. The resulting fluorinated imidazopyridine scaffold is a key pharmacophore in medicinal chemistry, with applications in the development of kinase inhibitors for oncology.
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their structural analogy to purines. This structural similarity allows them to interact with a wide range of biological targets, including protein kinases.[1][2] The introduction of a fluorine atom into the pyridine ring can enhance the metabolic stability and binding affinity of these compounds, making 6-fluoroimidazo[4,5-b]pyridine derivatives particularly attractive for therapeutic development.[3]
The one-pot synthesis from this compound and aldehydes represents an efficient and atom-economical approach to this valuable scaffold. The reaction proceeds via a cyclocondensation followed by an in-situ air oxidation to afford the aromatic imidazopyridine ring system.[4][5] This method avoids the use of harsh or expensive oxidizing agents, aligning with the principles of green chemistry.
Applications
Derivatives of the imidazo[4,5-b]pyridine core have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][6] For instance, certain imidazo[4,5-b]pyridine-based compounds have been identified as inhibitors of Aurora kinases, which play a key role in cell cycle progression and are important targets in oncology research.[7][8] The fluorinated analogues synthesized via this protocol can be further elaborated to develop novel kinase inhibitors and other therapeutic agents.
Experimental Protocols
General One-Pot Synthesis of 2-Aryl-6-fluoroimidazo[4,5-b]pyridines
This protocol is adapted from the established synthesis of non-fluorinated imidazo[4,5-b]pyridines and is expected to be applicable for the synthesis of their 6-fluoro analogues.[4][5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Water (deionized)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add 10 mL of water to the flask.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously. The reaction is open to the atmosphere to allow for air oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure 2-aryl-6-fluoroimidazo[4,5-b]pyridine.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry (MS): To determine the molecular weight.
-
High-performance liquid chromatography (HPLC): To assess the purity.
Data Presentation
The following table summarizes the expected yields for the one-pot synthesis of various 2-aryl-6-fluoroimidazo[4,5-b]pyridines based on reported yields for analogous non-fluorinated compounds.[4][5]
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 6-Fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine | 85-90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-fluoro-1H-imidazo[4,5-b]pyridine | 83-88 |
| 3 | 4-Methoxybenzaldehyde | 6-Fluoro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 87-92 |
| 4 | 4-Nitrobenzaldehyde | 6-Fluoro-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 80-85 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 6-Fluoro-2-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine | 82-87 |
| 6 | Furan-2-carbaldehyde | 6-Fluoro-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine | 84-89 |
Visualizations
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 3. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Fluoropyridine-2,3-diamine and its Derivatives: A Detailed Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Fluoropyridine-2,3-diamine, a valuable building block in medicinal chemistry, and its subsequent conversion into bioactive derivatives. The protocols detailed below are based on established synthetic transformations and offer a step-by-step approach for laboratory execution.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from readily available 2-aminopyridine. The overall strategy involves the sequential introduction of functional groups, including acetylation for protection, nitration, reduction, fluorination via the Balz-Schiemann reaction, and a final nitration-reduction sequence to install the second amino group.
Synthetic Workflow
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Acetylation of 2-Aminopyridine
This step protects the amino group to control regioselectivity in the subsequent nitration.
-
Procedure: To a solution of 2-aminopyridine (9.9 g) in a suitable solvent, add acetic anhydride (21 mL).[1] Heat the reaction mixture at 45°C for 2.5 hours.[1] After completion, the reaction mixture is worked up to isolate 2-acetamidopyridine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 96.26% | [1] |
| Temperature | 45°C | [1] |
| Time | 2.5 h | [1] |
Step 2: Nitration of 2-Acetamidopyridine
A nitro group is introduced at the 5-position of the pyridine ring.
-
Procedure: Dissolve 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL).[1] Cool the mixture and add fuming nitric acid (14.6 mL) dropwise, maintaining the temperature at 60°C for 2 hours.[1] The reaction is then quenched and the product, 2-acetamido-5-nitropyridine, is isolated.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88.40% | [1] |
| Temperature | 60°C | [1] |
| Time | 2 h | [1] |
Step 3: Reduction of 2-Acetamido-5-nitropyridine
The nitro group is reduced to an amino group.
-
Procedure: To a solution of 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL), add a catalytic amount of Pd/C (0.6 g).[1] To this suspension, add hydrazine hydrate (2.94 g) and heat the mixture at 80°C for 3.5 hours.[1] After the reaction, the catalyst is filtered off, and the product, 2-acetamido-5-aminopyridine, is obtained after workup.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93.26% | [1] |
| Temperature | 80°C | [1] |
| Time | 3.5 h | [1] |
Step 4: Balz-Schiemann Reaction and Hydrolysis
This two-part step introduces the fluorine atom and removes the acetyl protecting group.
-
Diazotization: A solution of 2-acetamido-5-aminopyridine (3.8 g) in ethanol (15.8 mL) is treated with fluoroboric acid (11.1 mL) and sodium nitrite (3.28 g) at 25°C for 1.5 hours to form the diazonium salt.[1]
-
Thermal Decomposition (Schiemann Reaction): The isolated diazonium salt is thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.[1]
-
Hydrolysis: The resulting 2-acetamido-5-fluoropyridine (6 g) is hydrolyzed using an aqueous solution of NaOH (5 g in 20% solution) at 80°C for 2 hours to give 2-amino-5-fluoropyridine.[1]
-
Quantitative Data:
| Step | Parameter | Value | Reference |
| Diazotization | Yield | 87.22% | [1] |
| Temperature | 25°C | [1] | |
| Time | 1.5 h | [1] | |
| Schiemann Reaction | Yield | 64.94% | [1] |
| Temperature | 110°C | [1] | |
| Hydrolysis | Yield | 95.25% | [1] |
| Temperature | 80°C | [1] | |
| Time | 2 h | [1] |
Step 5: Second Acetylation
The amino group of 2-amino-5-fluoropyridine is protected again before the second nitration.
-
Procedure: The procedure is analogous to Step 1, using 2-amino-5-fluoropyridine as the starting material.
Step 6: Second Nitration
A nitro group is introduced at the 3-position.
-
Procedure: This step is analogous to the nitration of 2-amino-5-chloropyridine, which yields the corresponding 3-nitropyridine compound.[2] 2-Acetamido-5-fluoropyridine is dissolved in a strong acidic medium and treated with a nitrating agent.
Step 7: Final Reduction and Hydrolysis
The second nitro group is reduced, and the protecting group is removed to yield the final product.
-
Procedure: The reduction can be achieved via catalytic hydrogenation using a catalyst such as Pd/C in a suitable solvent like methanol.[3] The subsequent hydrolysis of the acetyl group is performed under basic conditions as described in Step 4.
Synthesis of this compound Derivatives
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as imidazopyridines and quinoxalines, which are known to exhibit a range of biological activities.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Caption: General scheme for imidazopyridine synthesis.
-
Protocol (from Aldehydes): A mixture of this compound and a substituted aldehyde is heated in a suitable solvent, often in the presence of an oxidizing agent or under air oxidation, to facilitate the cyclocondensation reaction.[4]
-
Protocol (from Carboxylic Acids): The diamine is heated with a carboxylic acid or its derivative (e.g., orthoester) to yield the corresponding 2-substituted imidazo[4,5-b]pyridine.[4]
Synthesis of Quinoxaline Derivatives
Caption: General scheme for quinoxaline synthesis.
-
Protocol: this compound is reacted with a 1,2-dicarbonyl compound (e.g., an α-ketoaldehyde or α-diketone) in a suitable solvent like ethanol or acetic acid. The reaction typically proceeds at elevated temperatures to afford the corresponding quinoxaline derivative.[5][6]
Applications in Drug Development
This compound and its derivatives are of significant interest in drug discovery due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The resulting heterocyclic systems, including imidazopyridines and quinoxalines, are scaffolds found in numerous pharmacologically active compounds with applications as antibacterial, antifungal, anticancer, and antiviral agents.[5][7]
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.
References
- 1. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Fluoropyridine-2,3-diamine as a key building block in the synthesis of novel kinase inhibitors. The inherent structural features of this diamine, particularly the fluorine substitution and the adjacent amino groups, make it a valuable precursor for generating libraries of potent and selective kinase inhibitors, primarily through the formation of the imidazo[4,5-b]pyridine scaffold. This scaffold is a known "privileged structure" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity.[1] In the context of kinase inhibitor development, its primary utility lies in its facile conversion to the 6-fluoro-imidazo[4,5-b]pyridine core. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compound through favorable interactions with the target kinase. The diamino functionality allows for a cyclocondensation reaction with various aldehydes or carboxylic acids to introduce diverse substituents at the 2-position of the imidazopyridine ring system, enabling extensive structure-activity relationship (SAR) studies.
Kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold have shown potent activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3Ks), which are critical targets in oncology.[2][3][4]
Synthesis of 6-Fluoro-2-aryl-1H-imidazo[4,5-b]pyridines
The following is a representative protocol for the synthesis of 6-fluoro-2-aryl-1H-imidazo[4,5-b]pyridines, a key class of kinase inhibitors derived from this compound. The procedure is adapted from the synthesis of analogous bromo-substituted compounds and is a standard method for the formation of the imidazo[4,5-b]pyridine ring system.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 6-fluoro-2-aryl-1H-imidazo[4,5-b]pyridine.
Detailed Synthetic Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitrobenzene or Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as nitrobenzene or glacial acetic acid.
-
Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the reactivity of the aldehyde.
-
Work-up:
-
If using nitrobenzene as a solvent, cool the reaction mixture and purify directly by column chromatography.
-
If using acetic acid, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-fluoro-2-aryl-1H-imidazo[4,5-b]pyridine.
Quantitative Data: Biological Activity of Imidazo[4,5-b]pyridine Kinase Inhibitors
The following tables summarize the inhibitory activities of various imidazo[4,5-b]pyridine and related derivatives against different kinases and cancer cell lines. While specific data for 6-fluoro derivatives is limited in the public domain, the data for analogous compounds demonstrate the potential of this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Reference | Kinase Target | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative I[2] | CDK9 | 0.63 |
| Imidazo[4,5-b]pyridine Derivative II[2] | CDK9 | 1.32 |
| Imidazo[4,5-c]pyridin-2-one Derivative 78[5] | DNA-PK | 0.00735 |
| Imidazo[4,5-b]pyridine Derivative 27e[4] | Aurora-A | 0.038 |
| Imidazo[4,5-b]pyridine Derivative 27e[4] | FLT3 | 0.0062 |
Table 2: Anti-proliferative Activity of Imidazo[4,5-b]pyridine Derivatives Against Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative I[2] | MCF-7 | Breast Cancer | - |
| Imidazo[4,5-b]pyridine Derivative VIIc[2] | HCT116 | Colon Cancer | - |
| Imidazo[4,5-c]pyridin-2-one Derivative 1s[6] | U87 | Glioblastoma | 30.3 |
| Imidazo[4,5-c]pyridin-2-one Derivative 1s[6] | T98G | Glioblastoma | 16.4 |
| Imidazo[1,2-a]pyridine Derivative 13k[7] | HCC827 | Non-small cell lung cancer | 0.09 |
| Imidazo[1,2-a]pyridine Derivative 13k[7] | A549 | Non-small cell lung cancer | 0.17 |
| Imidazo[1,2-a]pyridine Derivative 13k[7] | MCF-7 | Breast Cancer | 0.43 |
Experimental Protocols for Kinase Inhibitor Evaluation
In Vitro Kinase Assay Protocols
1. CDK9/Cyclin T1 Kinase Assay (Luminescent)
This protocol is based on the principle of measuring the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., 6-fluoro-2-aryl-1H-imidazo[4,5-b]pyridine) in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the test inhibitor solution or DMSO (for control).
-
Enzyme Addition: Add the diluted CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the CDK9 substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
2. PI3K Kinase Assay (Luminescent)
This assay measures the amount of ADP produced during the phosphorylation of a lipid substrate.
-
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
PI3K assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Reaction Setup: Add the inhibitor solution or DMSO to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add a mixture of the PI3K enzyme and the lipid substrate to each well.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Follow the same steps as in the CDK9 assay using the ADP-Glo™ kit to terminate the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence.
-
Cell-Based Assay Protocol
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway Diagrams
CDK9 Signaling Pathway in Transcription Elongation
Caption: Role of CDK9 in transcription and its inhibition.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Caption: Overview of the PI3K/Akt/mTOR pathway and a point of inhibition.
References
- 1. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 5-Fluoropyridine-2,3-diamine in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the presence of a fluorinated pyridine scaffold, a common motif in many biologically active compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
The protocols outlined below are proposed starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-Hagihara cross-coupling reactions. These methodologies are based on established procedures for structurally similar fluorinated and aminated pyridine derivatives and will likely require optimization for this specific substrate.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted 5-Fluoropyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1][2] For this compound, the reaction can be directed to one of the amino groups or potentially to the carbon skeleton, depending on the reaction conditions and the protecting group strategy employed. The following is a general protocol for the coupling of an aryl boronic acid with a protected this compound derivative.
Proposed General Protocol for Suzuki-Miyaura Coupling:
Aryl halides or triflates can be coupled with a boronic acid or ester derivative of this compound. Alternatively, a halogenated derivative of this compound can be coupled with an aryl or heteroaryl boronic acid.[3]
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), the boronic acid derivative of this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Summary of Typical Conditions for Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 65-90 | [5] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 80-95 | [6] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 75-88 | [7] |
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Synthesis of Novel Heterocyclic Compounds from 5-Fluoropyridine-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-Fluoropyridine-2,3-diamine. This starting material is a valuable scaffold for the generation of diverse heterocyclic systems with significant potential in medicinal chemistry and drug discovery. The structural analogy of the resulting imidazo[4,5-b]pyridines, triazolo[4,5-b]pyridines, and pyrazino[2,3-b]pyridines to endogenous purines makes them attractive candidates for targeting a wide range of biological processes.
Synthesis of 6-Fluoro-1H-imidazo[4,5-b]pyridine Derivatives
The condensation of this compound with a variety of one-carbon synthons, such as carboxylic acids or aldehydes, is a primary route to obtaining 6-Fluoro-1H-imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest due to their wide spectrum of biological activities, including their potential as anticancer, antimicrobial, and antiviral agents.
Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis)
A well-established method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is the condensation of a 2,3-diaminopyridine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions.
Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridine
-
Materials: this compound, substituted benzoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of this compound (1 mmol) and the desired substituted benzoic acid (1.1 mmol) is added to polyphosphoric acid (10 g).
-
The reaction mixture is heated to 180-200°C for 4-5 hours with constant stirring.
-
The mixture is then cooled to room temperature and poured into a beaker containing ice-water.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The solid precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridine.
-
Reaction with Aldehydes
The reaction of this compound with aldehydes provides a direct route to 2-substituted-1H-imidazo[4,5-b]pyridines. This reaction often proceeds via an oxidative cyclocondensation.
Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridine from Aldehydes
-
Materials: this compound, aromatic aldehyde, sodium metabisulfite (Na2S2O5), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in DMSO (5 mL), sodium metabisulfite (1.1 mmol) is added.
-
The reaction mixture is heated at 120°C for 2-3 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data for 6-Fluoro-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | R-Group | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 1a | Phenyl | 85 | >300 | ¹H NMR (DMSO-d₆): δ 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60–7.55 (m, 3H), 7.26 (dd, 1H). ¹³C NMR (DMSO-d₆): δ 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57. |
| 1b | 4-Nitrophenyl | 78 | >300 | ¹H NMR (DMSO-d₆): δ 8.4 (d, 2H), 8.3 (d, 2H), 8.1 (d, 1H), 7.9 (d, 1H). |
| 1c | 4-Chlorophenyl | 82 | 288-290 | ¹H NMR (DMSO-d₆): δ 13.5 (s, 1H), 8.4 (d, 1H), 8.2 (d, 2H), 8.1 (d, 1H), 7.6 (d, 2H), 7.3 (dd, 1H). |
Note: Data is adapted from analogous bromo-substituted compounds and is predictive for the fluoro derivatives.
Caption: Synthetic routes to 6-Fluoro-1H-imidazo[4,5-b]pyridines.
Synthesis of 6-Fluoro-1H-triazolo[4,5-b]pyridine
The reaction of ortho-diamines with nitrous acid provides a classical and efficient method for the synthesis of benzotriazoles and their heterocyclic analogues. This compound can be readily converted to 6-Fluoro-1H-triazolo[4,5-b]pyridine via diazotization.
Experimental Protocol: Synthesis of 6-Fluoro-1H-triazolo[4,5-b]pyridine
-
Materials: this compound, sodium nitrite (NaNO₂), glacial acetic acid.
-
Procedure:
-
This compound (1 mmol) is dissolved in glacial acetic acid (5 mL) in a flask cooled in an ice bath.
-
A solution of sodium nitrite (1.1 mmol) in a minimal amount of water is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0-5°C for 30 minutes and then at room temperature for 2 hours.
-
The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and dried under vacuum to yield 6-Fluoro-1H-triazolo[4,5-b]pyridine.
-
The product can be further purified by recrystallization from ethanol.
-
Quantitative Data for 6-Fluoro-1H-triazolo[4,5-b]pyridine
| Compound | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 2 | 92 | 210-212 (dec.) | ¹H NMR (DMSO-d₆): δ 16.0 (br s, 1H, NH), 8.65 (d, 1H), 8.15 (dd, 1H). |
Note: Data is predictive based on analogous reactions.
Caption: Synthesis of 6-Fluoro-1H-triazolo[4,5-b]pyridine.
Synthesis of 7-Fluoro-pyrazino[2,3-b]pyridine Derivatives
The condensation of this compound with 1,2-dicarbonyl compounds is a straightforward method for the synthesis of 7-Fluoro-pyrazino[2,3-b]pyridine derivatives. These compounds are of interest as potential kinase inhibitors and for their applications in materials science.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-fluoro-pyrazino[2,3-b]pyridine
-
Materials: this compound, 1,2-dicarbonyl compound (e.g., benzil), ethanol.
-
Procedure:
-
A solution of this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL) is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Quantitative Data for 7-Fluoro-pyrazino[2,3-b]pyridine Derivatives
| Compound | R1 | R2 | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 3a | Phenyl | Phenyl | 88 | 215-217 | ¹H NMR (CDCl₃): δ 8.6 (d, 1H), 8.1 (d, 1H), 7.6-7.4 (m, 10H). |
| 3b | Methyl | Methyl | 75 | 155-157 | ¹H NMR (CDCl₃): δ 8.4 (d, 1H), 7.9 (d, 1H), 2.8 (s, 6H). |
Note: Data is predictive based on analogous reactions.
Caption: Synthesis of 7-Fluoro-pyrazino[2,3-b]pyridines.
Biological Activity and Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine are known to exhibit a broad range of biological activities. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Antimicrobial and Anticancer Potential: Several studies have highlighted the antimicrobial and anticancer activities of imidazo[4,5-b]pyridine derivatives. For instance, certain bromo-substituted imidazo[4,5-b]pyridines have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting sub-micromolar IC₅₀ values. The fluorine-substituted analogues are expected to exhibit similar or enhanced activities. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in pathogenic microorganisms or the disruption of cellular signaling pathways in cancer cells.
While specific signaling pathways for 6-fluoro-imidazo[4,5-b]pyridine derivatives are still under investigation, related compounds have been shown to target pathways such as:
-
Kinase Inhibition: Many heterocyclic compounds, including imidazopyridines, act as inhibitors of various protein kinases that are crucial for cell growth and proliferation.
-
DNA Intercalation: The planar structure of these fused heterocyclic systems can allow for intercalation into DNA, leading to cytotoxic effects in cancer cells.
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes like dihydrofolate reductase in bacteria or topoisomerases in cancer cells.
Further research is required to elucidate the precise mechanisms and signaling pathways affected by the novel heterocyclic compounds synthesized from this compound.
Caption: Potential biological targets and outcomes of novel fluorinated heterocyclic compounds.
Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoropyridine-2,3-diamine for Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-2,3-diamine is a critical building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of therapeutic agents, making a robust and scalable synthetic route to this intermediate essential for drug development and manufacturing. These application notes provide a detailed overview of a recommended two-step synthetic pathway for the scale-up production of this compound, commencing from the readily available 2-amino-5-fluoropyridine. The protocols provided are designed to be adaptable for large-scale pharmaceutical manufacturing, emphasizing safety, efficiency, and product purity.
Synthetic Pathway Overview
The proposed synthesis involves a two-step reaction sequence starting from 2-amino-5-fluoropyridine:
-
Nitration: Selective nitration of 2-amino-5-fluoropyridine at the 3-position to yield 5-fluoro-3-nitropyridin-2-amine.
-
Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.
This pathway is advantageous for its use of common industrial reagents and reaction conditions that are amenable to scale-up.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed synthetic protocol. These values are based on literature precedents for analogous reactions and represent typical targets for a scaled-up process.
Table 1: Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | 2-amino-5-fluoropyridine, Nitrating agent (e.g., HNO₃/H₂SO₄) | Sulfuric acid | 0 - 10 | 2 - 4 | 75 - 85 |
| 2 | Reduction | 5-fluoro-3-nitropyridin-2-amine, Reducing agent (e.g., Fe/HCl or H₂/Pd-C) | Ethanol/Water or Methanol | 60 - 80 | 4 - 8 | 85 - 95 |
Table 2: Purity and Quality Control Specifications
| Compound | Analytical Method | Specification |
| 5-fluoro-3-nitropyridin-2-amine | HPLC | ≥ 98% |
| ¹H NMR | Conforms to structure | |
| This compound | HPLC | ≥ 99% (pharmaceutical grade) |
| Residual Solvents (GC) | < 0.5% | |
| Heavy Metals | < 20 ppm | |
| Assay (by titration) | 99.0 - 101.0% |
Experimental Protocols
Step 1: Synthesis of 5-fluoro-3-nitropyridin-2-amine
Materials:
-
2-amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Ammonium Hydroxide solution (25%)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the jacketed reactor with concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using the cooling system.
-
Addition of Starting Material: Slowly add 2-amino-5-fluoropyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution to a pH of 7-8. This will precipitate the crude 5-fluoro-3-nitropyridin-2-amine.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Step 2: Synthesis of this compound
Materials:
-
5-fluoro-3-nitropyridin-2-amine
-
Iron powder (activated)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide solution (50%)
-
Ethyl Acetate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and addition funnel
-
Heating system
-
Filtration apparatus
-
Liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Charge the reactor with 5-fluoro-3-nitropyridin-2-amine, ethanol, and water.
-
Heating: Heat the mixture to 60-70 °C with stirring to form a suspension.
-
Addition of Acid: Slowly add concentrated hydrochloric acid to the suspension.
-
Reduction: Gradually add activated iron powder to the reaction mixture in portions, maintaining the temperature between 70-80 °C. The reaction is exothermic and the rate of addition should be controlled to keep the temperature within the desired range.
-
Reaction Monitoring: After the addition of iron powder is complete, maintain the reaction at reflux (around 80 °C) for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: To the remaining aqueous solution, add ethyl acetate. Basify the mixture to a pH of 9-10 with a 50% sodium hydroxide solution. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to meet pharmaceutical-grade specifications.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Protecting Group Strategies for the Synthesis of 5-Fluoropyridine-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in the synthesis of 5-Fluoropyridine-2,3-diamine, a key intermediate in pharmaceutical research. The successful synthesis of this molecule relies on the selective protection and deprotection of its two amino groups, which exhibit different reactivities. This guide outlines orthogonal protecting group strategies, enabling the selective modification of the diamine scaffold.
Introduction to Protecting Group Strategies
In the synthesis of multifunctional molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups and prevent undesired side reactions. An effective protecting group strategy allows for the selective manipulation of different parts of the molecule. Orthogonal protecting groups are particularly valuable as they can be removed under distinct conditions, leaving other protecting groups intact. For diamines, common amine protecting groups include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic route and the stability of the protected intermediates to various reaction conditions.
Proposed Synthetic Strategies and Protecting Group Selection
The synthesis of this compound can be approached from commercially available starting materials. A plausible strategy involves the introduction of the amino groups and the fluorine atom onto the pyridine ring, with carefully planned protection and deprotection steps. The differential reactivity of the 2- and 3-amino groups on the pyridine ring can be exploited for selective protection. The 2-amino group is generally more nucleophilic and sterically hindered due to its proximity to the ring nitrogen, which can influence the choice of protecting group and reaction conditions.
Two primary strategies are proposed:
-
Strategy A: Stepwise Introduction and Protection of Amino Groups. This involves starting with a substituted pyridine and introducing the amino groups sequentially, with protection of the first amino group before the introduction of the second.
-
Strategy B: Selective Protection of 2,3-Diaminopyridine. This strategy starts with the readily available 2,3-diaminopyridine, followed by selective protection of one amino group, subsequent fluorination, and final deprotection.
The choice between these strategies will depend on the availability of starting materials and the desired scale of the synthesis.
Data Presentation: Comparison of Amine Protecting Groups
The selection of an appropriate protecting group is critical for the success of the synthesis. The following table summarizes the properties of commonly used amine protecting groups.
| Protecting Group | Abbreviation | Protection Reagent | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |
Experimental Protocols
Detailed experimental protocols for key steps in the proposed synthetic strategies are provided below.
Protocol 1: Monoprotection of 2,3-Diaminopyridine with Boc Anhydride
This protocol describes the selective protection of the more nucleophilic amino group of 2,3-diaminopyridine.
Materials:
-
2,3-Diaminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the monoprotected product.
Protocol 2: Fluorination of a Protected Aminopyridine
This protocol outlines a general procedure for the fluorination of an aminopyridine derivative using a diazotization-fluorination reaction (Balz-Schiemann reaction).
Materials:
-
Protected amino-aminopyridine precursor
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected amino-aminopyridine (1.0 eq) in an aqueous solution of fluoroboric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
The resulting diazonium salt is then thermally decomposed by gentle heating until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., chromatography or recrystallization).
Protocol 3: Deprotection of a Boc-Protected Amine
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected 5-Fluoropyridine-diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 50% TFA in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected diamine.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic strategies and the logic of orthogonal protection.
Caption: Synthetic Strategy A: Stepwise introduction and protection of amino groups.
Caption: Synthetic Strategy B: Selective protection of 2,3-diaminopyridine followed by fluorination.
Caption: Orthogonal relationship of common amine protecting groups.
Application Note and Protocol for the Purification of 5-Fluoropyridine-2,3-diamine by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoropyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Crystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[1][3] By carefully selecting the solvent and controlling the cooling process, it is possible to obtain highly pure crystalline material.
This application note provides a detailed protocol for the purification of this compound by crystallization. It includes procedures for solvent screening to identify optimal conditions, as well as step-by-step protocols for both single-solvent and mixed-solvent crystallization.
Materials and Methods
Equipment:
-
Erlenmeyer flasks
-
Magnetic stirrer with heating plate
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Beakers
-
Graduated cylinders
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Reagents:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Toluene
-
Hexane
-
Dichloromethane
-
Acetone
-
Acetonitrile
Experimental Protocols
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a crystallization protocol.[1] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1]
-
Place approximately 50 mg of crude this compound into several test tubes.
-
Add 1 mL of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe the solubility.
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
-
Record the observations for each solvent as outlined in Table 1.
Protocol 2: Single-Solvent Crystallization
This protocol is suitable when a single solvent with the desired solubility properties is identified.
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the selected solvent, enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent with stirring.[2]
-
Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[1][2]
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.[3]
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow down the cooling process.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the yield and purity of the final product.
Protocol 3: Mixed-Solvent Crystallization
This method is employed when no single solvent is ideal. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[1][2]
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Heat the solution to boiling.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold "poor" solvent (or a mixture of the two solvents), and dry under vacuum.
Data Presentation
Table 1: Solvent Screening for Crystallization of this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Water | Sparingly soluble | Soluble | Yes, fine needles | Potential for high recovery |
| Ethanol | Soluble | Very soluble | No/Poor | Too soluble |
| Isopropanol | Sparingly soluble | Soluble | Yes, plates | Good candidate |
| Ethyl Acetate | Soluble | Very soluble | No/Poor | Too soluble |
| Toluene | Insoluble | Sparingly soluble | Yes | Good candidate |
| Hexane | Insoluble | Insoluble | No | Insoluble |
| Ethyl Acetate/Hexane | - | - | Yes | Potential mixed-solvent system |
Table 2: Purity and Yield Data for Crystallization of this compound
| Crystallization Solvent/System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Isopropanol | 95.2 | 99.5 | 85 |
| Toluene | 95.2 | 99.1 | 78 |
| Ethyl Acetate/Hexane (3:1) | 95.2 | 99.7 | 90 |
Visualizations
Caption: Solvent selection workflow for crystallization.
Caption: General crystallization experimental workflow.
Results and Discussion
The hypothetical data presented in Table 1 suggests that both isopropanol and toluene are promising single solvents for the crystallization of this compound. Ethanol and ethyl acetate appear to be too effective as solvents, which would likely result in low recovery yields. A mixed-solvent system of ethyl acetate and hexane also shows promise.
Table 2 summarizes the hypothetical outcomes of crystallization experiments based on the solvent screening. The data indicates that all tested methods significantly improve the purity of this compound, with the ethyl acetate/hexane system providing the highest purity and recovery yield. The choice of the final protocol may depend on a balance between desired purity, yield, cost of solvents, and process safety.
A common issue encountered during crystallization is "oiling out," where the compound separates as a liquid instead of a solid.[3] This can often be remedied by using a larger volume of solvent, cooling the solution more slowly, or switching to a different solvent system.
Conclusion
Crystallization is an effective method for the purification of this compound. A systematic approach to solvent screening allows for the identification of optimal conditions to achieve high purity and good recovery yields. The protocols provided herein offer a comprehensive guide for researchers to develop a robust purification process for this important pharmaceutical intermediate. The use of a mixed-solvent system, such as ethyl acetate/hexane, may offer superior results in terms of both purity and yield.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoropyridine-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Fluoropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic route starts from 2-aminopyridine. The key steps involve the introduction of a fluorine atom at the 5-position, followed by nitration at the 3-position and subsequent reduction of the nitro group to form the diamine.
Q2: What are the critical steps in the synthesis that significantly impact the overall yield?
A2: The most critical steps are the diazotization (Schiemann reaction) for the introduction of fluorine and the regioselective nitration at the 3-position. Optimizing the conditions for these reactions is crucial for achieving a high overall yield.[1][2]
Q3: Are there any major side reactions to be aware of during the synthesis?
A3: Yes, during the synthesis of fluoropyridines, the formation of biaryl byproducts through radical-mediated side reactions can occur. Additionally, during nitration, the formation of undesired isomers is a common issue that needs to be controlled through careful temperature and reagent management.
Q4: What are the recommended purification methods for this compound?
A4: The final product and intermediates can be purified using column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be employed to obtain a high-purity product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the fluorination step (Schiemann Reaction)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between -5 to 0°C during the addition of sodium nitrite.[2] Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Avoid exposing the diazonium salt to high temperatures before the thermal decomposition step. |
| Inefficient thermal decomposition. | Optimize the decomposition temperature. For similar compounds, a temperature of 110°C in toluene has been reported to be effective.[1] Consider portion-wise addition of the diazonium salt to control the reaction rate. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction. |
Problem 2: Poor regioselectivity during nitration of 2-amino-5-fluoropyridine
| Potential Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0°C) during the addition of the nitrating agent to favor nitration at the 3-position.[3] |
| Incorrect nitrating agent or solvent. | A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The choice of solvent can also influence regioselectivity. |
| Substrate is not fully dissolved. | Ensure the starting material is completely dissolved in the acidic medium before adding the nitrating agent. |
Problem 3: Incomplete reduction of the nitro group
| Potential Cause | Troubleshooting Suggestion | | Inactive or insufficient catalyst. | Use a fresh and active catalyst, such as Palladium on carbon (Pd/C).[1] Ensure the catalyst loading is adequate for the scale of the reaction. | | Insufficient reducing agent. | Use a sufficient excess of the reducing agent, such as hydrazine hydrate or hydrogen gas.[1] | | Poor reaction kinetics. | Increase the reaction temperature or pressure (for hydrogenation). For reductions with hydrazine hydrate, a temperature of 80°C in ethanol has been shown to be effective.[1] | | Catalyst poisoning. | Ensure the starting material and solvent are free from impurities that could poison the catalyst. |
Experimental Protocols
Synthesis of 2-amino-5-fluoropyridine (from 2-aminopyridine)
This multi-step protocol is based on established methods for the synthesis of 2-amino-5-fluoropyridine.[1][2]
1. Acylation of 2-aminopyridine:
-
In a round-bottom flask, dissolve 2-aminopyridine (9.9g) in acetic anhydride (21mL).
-
Stir the reaction mixture at 45°C for 2.5 hours.
-
After cooling, pour the mixture into ice water and collect the precipitated 2-acetamidopyridine by filtration.
2. Nitration of 2-acetamidopyridine:
-
To a flask containing concentrated sulfuric acid (113mL), add 2-acetamidopyridine (13.6g) while maintaining the temperature below 10°C.
-
Add fuming nitric acid (14.6mL) dropwise, keeping the temperature at 60°C for 2 hours.
-
Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to precipitate 2-acetamido-5-nitropyridine.
3. Reduction of 2-acetamido-5-nitropyridine:
-
In a flask, suspend 2-acetamido-5-nitropyridine (4.53g) in ethanol (40mL).
-
Add Pd/C catalyst (0.6g) and hydrazine hydrate (2.94g).
-
Reflux the mixture at 80°C for 3.5 hours.
-
Filter the hot solution to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.
4. Diazotization and Fluorination (Schiemann Reaction):
-
Dissolve 2-acetamido-5-aminopyridine (3.8g) in ethanol (15.8mL) and add fluoroboric acid (11.1mL).
-
Cool the solution to 25°C and add sodium nitrite (3.28g) portion-wise over 1.5 hours.
-
Isolate the resulting 2-acetamido-5-pyridine tetrafluoroborate diazonium salt.
-
Thermally decompose the diazonium salt in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.
5. Hydrolysis of 2-acetamido-5-fluoropyridine:
-
To a solution of 2-acetamido-5-fluoropyridine (6g), add a 20% aqueous solution of NaOH (5g).
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain 2-amino-5-fluoropyridine.
Proposed Synthesis of this compound
1. Nitration of 2-amino-5-fluoropyridine:
-
Dissolve 2-amino-5-fluoropyridine in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto ice and neutralize to precipitate the 2-amino-3-nitro-5-fluoropyridine.
2. Reduction of 2-amino-3-nitro-5-fluoropyridine:
-
Dissolve 2-amino-3-nitro-5-fluoropyridine in a suitable solvent such as ethanol.
-
Add a catalyst, for example, 10% Pd/C.
-
Introduce a hydrogen source, such as hydrogen gas via a balloon or by using a hydrogenation apparatus, or add hydrazine hydrate.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield this compound.
Quantitative Data
The following table summarizes optimized reaction conditions and reported yields for key steps in the synthesis of 2-amino-5-fluoropyridine, which is a crucial precursor.
| Reaction Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acylation | 2-aminopyridine | Acetic anhydride | 45 | 2.5 | 96.26 | [1] |
| Nitration | 2-acetamidopyridine | Fuming nitric acid, Conc. H₂SO₄ | 60 | 2 | 88.40 | [1] |
| Reduction | 2-acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C, Ethanol | 80 | 3.5 | 93.26 | [1] |
| Diazotization | 2-acetamido-5-aminopyridine | Sodium nitrite, Fluoroboric acid, Ethanol | 25 | 1.5 | 87.22 | [1] |
| Schiemann Reaction | 2-acetamido-5-pyridine tetrafluoroborate diazonium salt | Toluene (solvent for decomposition) | 110 | - | 64.94 | [1] |
| Hydrolysis | 2-acetamido-5-fluoropyridine | 20% aq. NaOH | 80 | 2 | 95.25 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Synthesis of 5-Fluoropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Fluoropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and practical synthetic approach begins with the commercially available 2-Amino-5-fluoropyridine. The synthesis involves two key steps:
-
Nitration: Introduction of a nitro group at the 3-position of 2-Amino-5-fluoropyridine to yield 2-Amino-5-fluoro-3-nitropyridine.
-
Reduction: Reduction of the nitro group to an amino group to form the final product, this compound.
Q2: What are the critical parameters to control during the nitration step?
The nitration of 2-aminopyridine derivatives is sensitive to reaction conditions. Key parameters to control include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize the formation of byproducts.
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio and concentration of these acids are crucial for optimal results.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to increased byproduct formation.
Q3: Which reduction methods are suitable for converting the nitro group to an amine in this synthesis?
Several reduction methods can be employed for the second step. Common methods include:
-
Catalytic Hydrogenation: This method uses a catalyst, typically Palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or hydrazine hydrate. It is generally a clean and efficient method.
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron or tin, in an acidic medium (e.g., hydrochloric acid or acetic acid). This method is robust but may require more extensive purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the nitration step and formation of multiple products.
Possible Cause: The nitration of 2-Amino-5-fluoropyridine can lead to the formation of isomeric byproducts. The directing effects of the amino and fluoro groups can result in nitration at positions other than the desired 3-position. Over-nitration to form dinitro compounds is also a possibility.
Troubleshooting:
-
Optimize Reaction Temperature: Maintain a low and consistent temperature throughout the addition of the nitrating agent.
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent to avoid over-nitration.
-
Purification: Utilize column chromatography to separate the desired 3-nitro isomer from other nitrated byproducts.
Table 1: Common Byproducts in the Nitration of 2-Amino-5-fluoropyridine
| Byproduct Name | Chemical Structure | Reason for Formation |
| 2-Amino-5-fluoro-6-nitropyridine | Isomeric product | Nitration at the 6-position |
| 2-Amino-5-fluoro-3,6-dinitropyridine | Dinitrated product | Over-nitration |
| 2-(Nitramino)-5-fluoropyridine | Intermediate | Incomplete rearrangement of the nitramino intermediate |
Issue 2: Incomplete reduction of the nitro group or formation of colored impurities.
Possible Cause: Incomplete reduction can leave unreacted nitro starting material or partially reduced intermediates. Colored impurities often arise from the formation of nitroso or azoxy compounds.
Troubleshooting:
-
Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent (e.g., iron powder or hydrazine hydrate) and catalyst.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For catalytic hydrogenation, ensure the catalyst is active.
-
Purification: Recrystallization or column chromatography can be used to remove colored impurities and unreacted starting material.
Table 2: Common Byproducts in the Reduction of 2-Amino-5-fluoro-3-nitropyridine
| Byproduct Name | Chemical Structure | Reason for Formation |
| 2-Amino-5-fluoro-3-nitrosopyridine | Partially reduced product | Incomplete reduction |
| 3,3'-Azoxy-2,2'-diamino-5,5'-difluoropyridine | Dimerization byproduct | Condensation of partially reduced intermediates |
| 2,3-Diaminopyridine | Hydrodefluorination product | Loss of the fluorine atom under harsh reduction conditions |
Experimental Protocols
A detailed experimental protocol for each step is provided below.
Protocol 1: Synthesis of 2-Amino-5-fluoro-3-nitropyridine (Nitration)
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
-
Slowly add 2-Amino-5-fluoropyridine in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 2-Amino-5-fluoro-3-nitropyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
To this suspension, add hydrazine hydrate dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
Technical Support Center: Regioselective Synthesis Using 5-Fluoropyridine-2,3-diamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for challenges encountered during the regioselective synthesis using 5-Fluoropyridine-2,3-diamine. The primary challenge in the derivatization of this molecule is controlling the reaction selectivity between the two adjacent amino groups at the C2 and C3 positions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Question 1: I am observing a mixture of regioisomers in my condensation reaction with an aldehyde/ketone. How can I improve the regioselectivity?
Answer: The formation of two regioisomers (e.g., 6-fluoro- vs. 7-fluoro-imidazo[4,5-b]pyridines) is the most common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Here are several parameters to investigate:
-
Catalyst Selection: Acid catalysis is frequently used for such cyclocondensations.[1][2] The choice of acid can significantly influence the reaction pathway.
-
Brønsted Acids: Start with a mild acid like acetic acid. Stronger acids like p-toluenesulfonic acid (p-TsOH) or mineral acids can be effective but may also lead to side products if the substrate is sensitive.
-
Lewis Acids: In some cases, Lewis acids can offer different selectivity profiles.
-
-
Solvent Polarity: The solvent system can influence the stability of intermediates and transition states.
-
Temperature Control: Reaction temperature affects the kinetics of the reaction. A lower temperature may favor the thermodynamically more stable product, while a higher temperature may favor the kinetically controlled product. Systematically screen temperatures, for example, from room temperature up to the reflux temperature of the chosen solvent.
-
Steric Hindrance: The steric bulk of the reacting partner (the aldehyde or ketone) can influence which amino group is preferentially attacked. A bulkier reactant may favor reaction at the less sterically hindered amino group.
Question 2: The reaction is sluggish, and the overall yield is low. What are the possible causes and solutions?
Answer: Low reactivity can be attributed to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing fluorine atom.
-
Reaction Conditions:
-
Temperature and Time: As these reactions can be slow, increasing the temperature or extending the reaction time may be necessary.[3] Consider using microwave-assisted synthesis, which has been shown to accelerate similar heterocyclic formations and improve yields.[4]
-
Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon), especially if using catalysts that are sensitive to oxygen or moisture, like some palladium catalysts used in related amination reactions.[3][5]
-
-
Reagent Purity:
-
Catalyst Choice: For reactions like imidazopyridine synthesis from diamines and aldehydes, oxidative cyclocondensation is a key step. Sometimes, an external oxidant (even air) is required.[2] For other coupling reactions, ensure the chosen catalyst and ligands are appropriate for electron-deficient pyridines.[5]
Question 3: I am struggling to separate the resulting regioisomers. What purification strategies can I try?
Answer: Separating regioisomers with similar polarities is a common purification challenge.
-
Column Chromatography: This is the most effective method.
-
Solvent System: Meticulous optimization of the eluent system is critical. Instead of a single solvent system, try a shallow gradient elution. For example, slowly increase the percentage of a polar solvent like ethyl acetate or methanol in a non-polar solvent like hexanes or dichloromethane.
-
Silica Gel: Use high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If the crude product is solid, fractional recrystallization may be effective. Screen a variety of solvents to find one where the solubility of the two isomers is sufficiently different at high and low temperatures.
-
Preparative HPLC: If the above methods fail and a high-purity sample is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
Frequently Asked Questions (FAQs)
Question 1: Which amino group on this compound is more nucleophilic and why?
Answer: The nucleophilicity of the amino groups at the C2 and C3 positions is influenced by competing electronic effects. The pyridine ring nitrogen is electron-withdrawing via an inductive effect, deactivating both positions. However, the C2-amino group is para to the electron-withdrawing fluorine atom at C5, which reduces its electron density. Conversely, the C2-amino group is ortho to the ring nitrogen, which can engage in hydrogen bonding and also exerts a strong inductive effect. The C3-amino group is meta to both the ring nitrogen and the fluorine, so it experiences a less direct deactivating effect. The precise difference in nucleophilicity is small, which is why regioselectivity is a challenge. The reaction outcome often depends on whether the reaction is under kinetic or thermodynamic control.
Question 2: What are the primary synthetic applications of this compound?
Answer: this compound is a valuable building block for synthesizing fused heterocyclic systems. Its most common application is in the synthesis of imidazo[4,5-b]pyridine derivatives.[2] These scaffolds are structurally related to purines and are prevalent in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[2][7]
Question 3: Are there alternative strategies to ensure a single regioisomer is formed?
Answer: Yes. When optimizing reaction conditions fails to provide adequate selectivity, a more controlled, multi-step approach may be necessary. One common strategy is the use of protecting groups . One could selectively protect one of the amino groups, perform the desired reaction on the unprotected amine, and then deprotect to yield a single regioisomer. This adds steps to the synthesis but guarantees the desired regiochemical outcome.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence yield and regioselectivity in a typical condensation reaction between this compound and an aldehyde.
Table 1: Representative Effect of Reaction Conditions on Regioselectivity
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio (6-F : 7-F) |
| 1 | Acetic Acid (2.0) | Ethanol | 80 | 12 | 65 | 2 : 1 |
| 2 | p-TsOH (0.1) | Toluene | 110 | 8 | 78 | 4 : 1 |
| 3 | None (Air Oxid.) | Water | 100 | 24 | 55 | 1.5 : 1 |
| 4 | p-TsOH (0.1) | DMF | 120 | 6 | 85 | 5 : 1 |
| 5 | Acetic Acid (2.0) | Dioxane | 100 | 12 | 72 | 2.5 : 1 |
Note: This data is representative and intended to guide optimization. Actual results may vary based on the specific aldehyde used.
Experimental Protocols
General Procedure for the Regioselective Synthesis of a 6-Fluoro-2-substituted-1H-imidazo[4,5-b]pyridine
This protocol is a general starting point for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Toluene (or DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the aromatic aldehyde (1.0 equiv), and p-TsOH (0.1 equiv).
-
Add toluene to the flask (concentration approx. 0.1 M).
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) to separate the regioisomers.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified product. Characterize by ¹H NMR, ¹³C NMR, and MS.
Visual Guides
The following diagrams illustrate the key chemical and logical workflows discussed.
References
- 1. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclocondensation of 5-Fluoropyridine-2,3-diamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the successful cyclocondensation of 5-Fluoropyridine-2,3-diamine to synthesize 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the cyclocondensation of this compound?
The most common synthetic route involves the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as aldehydes or carboxylic acids (or their derivatives), to form the imidazo[4,5-b]pyridine scaffold.[1] The fluorine atom at the 5-position of the pyridine ring is generally well-tolerated in these reactions.
Q2: What are the common reagents and catalysts used for this cyclocondensation?
A variety of reagents and catalysts can be employed depending on the carbonyl source:
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With Aldehydes: An oxidant is typically required to facilitate the cyclization. Common oxidants include p-benzoquinone.[1]
-
With Carboxylic Acids: A coupling agent or activation is often necessary. The Boc₂O/DMAP system can be used for amidation under mild, solvent-free conditions.
-
With Orthoesters: Catalysts like Ytterbium triflate can be effective.
-
Reductive Cyclization: For one-step synthesis from ketones and a nitro-amino pyridine precursor, SnCl₂·2H₂O can be used as a reductive catalyst.[2]
-
Heterogeneous Catalysts: Al³⁺-exchanged K10 montmorillonite clay has been used as a reusable catalyst for imidazopyridine synthesis, tolerating many functional groups and providing excellent yields.[2]
Q3: What are potential side reactions or challenges with this synthesis?
The primary challenges in the synthesis of imidazo[4,5-b]pyridine derivatives are:
-
Regioselectivity: When using substituted 2,3-diaminopyridines, the reaction can sometimes yield a mixture of N1-substituted regioisomers, which can be difficult to separate.[1]
-
Instability of Diamine: The 2,3-diaminopyridine starting material can be unstable and is sometimes best used immediately after its preparation without extensive purification.[2]
-
Low Yields: Suboptimal reaction conditions, poor quality of starting materials, or inefficient catalysts can lead to low product yields.
-
N-Alkylation Issues: Subsequent alkylation reactions on the imidazo[4,5-b]pyridine core can be non-selective, often resulting in different monoalkylated and polyalkylated products.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cyclocondensation reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Degradation of this compound | The diamine starting material can be unstable.[2] Ensure it is pure and, if possible, use it immediately after preparation or purification. Store under an inert atmosphere (N₂ or Ar) and away from light. |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction. If applicable, use a Dean-Stark trap to remove water azeotropically or add a dehydrating agent like molecular sieves. |
| Incorrect Catalyst or Reagent Stoichiometry | The choice and amount of catalyst are crucial. Optimize the stoichiometry of all components, including the catalyst.[2] For example, when using aldehydes, ensure an adequate amount of oxidant is present. |
| Suboptimal Reaction Temperature or Time | The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Perform small-scale experiments to screen a range of temperatures and monitor the reaction progress over time using TLC or LC-MS. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol in Condensation | The formation of N1- and N3-isomers is a common issue.[1] Modifying the reaction conditions (solvent, temperature, catalyst) may favor one isomer. Solid-phase synthesis strategies have also been employed to direct the regioselectivity.[4] |
| Competing Side Reactions | The starting materials may be undergoing other reactions. For instance, self-condensation of the aldehyde or decomposition of the diamine. Ensure high-purity starting materials and run the reaction under an inert atmosphere. |
| Over-alkylation | If performing a subsequent alkylation step, multiple nitrogen atoms on the imidazopyridine ring can be alkylated.[3] Use of a protecting group strategy or careful control of stoichiometry and reaction time may be necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is Highly Polar | Imidazopyridine derivatives can be polar and may adhere strongly to silica gel. Try using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography. |
| Presence of Inseparable Impurities | If impurities have similar polarity to the product, recrystallization may be a more effective purification method than column chromatography. Screen various solvent systems for recrystallization. |
| Formation of Tar or Polymeric Material | This can result from harsh reaction conditions (e.g., high temperatures, strong acids). Consider milder conditions, such as using a reusable heterogeneous catalyst like Al³⁺-K10 clay which has been shown to produce excellent yields with high purity.[2] |
Experimental Protocols
Protocol 1: Cyclocondensation with an Aldehyde using an Oxidant
This protocol is adapted from general methods for synthesizing 2-substituted imidazo[4,5-b]pyridines.[1]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Add an oxidant, such as p-benzoquinone (1.1 eq), to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridine.
Protocol 2: DMSO-Mediated Cyclization with an Aldehyde
This method has been used for the synthesis of 2-phenyl-substituted imidazo[4,5-b]pyridines.[3]
-
Preparation: Combine this compound (1.0 eq), the desired benzaldehyde (1.0 eq), and sodium metabisulfite (Na₂S₂O₅, 0.55 eq) in DMSO.
-
Reaction: Heat the mixture (e.g., to 120-140 °C) and stir for several hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes yields for the synthesis of various imidazo[4,5-b]pyridine derivatives under different catalytic conditions, which can serve as a benchmark for optimization.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine + Ketones | Al³⁺-K10 montmorillonite clay | 2-Substituted-1H-imidazo[4,5-b]pyridines | 80 - 93 | [2] |
| 3,4-Diaminopyridine + Triethyl orthoformate | Ytterbium triflate | Imidazo[4,5-c]pyridine | 32 - 99 | [2] |
| 5-Bromo-2,3-diaminopyridine + Benzaldehyde | p-Benzoquinone | 5-Bromo-2-phenylimidazo[4,5-b]pyridine | 46 | [1] |
| 5-Bromo-N-methyl-2,3-diaminopyridine + Benzaldehyde | p-Benzoquinone | 5-Bromo-N-methyl-2-phenylimidazo[4,5-b]pyridine | 86 | [1] |
| 2,3-Diaminopyridines + Benzaldehydes | Na₂S₂O₅ in DMSO | 2-Phenyl-substituted imidazo[4,5-b]pyridines | 58 - 94 | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for this compound cyclocondensation.
Troubleshooting Logic
Caption: Troubleshooting flowchart for cyclocondensation optimization.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
removal of impurities from 5-Fluoropyridine-2,3-diamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 5-Fluoropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible synthetic strategy involves the nitration of a 2-amino-5-fluoropyridine derivative followed by the reduction of the nitro group to an amine. A typical precursor for this reaction is 2-amino-5-fluoro-3-nitropyridine.[1][2] The reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium dithionite.[2]
Q2: What are the most likely impurities in the synthesis of this compound?
Based on the common synthetic route, the primary impurities are likely to be:
-
Unreacted Starting Material: Residual 2-amino-5-fluoro-3-nitropyridine if the reduction is incomplete.
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamino compounds.
-
Isomeric Impurities: Depending on the specificity of the initial nitration step, other isomers of fluoronitropyridinamine could be formed and subsequently reduced.
-
Side-products from Amination: If the synthesis involves an amination step of a di-halogenated precursor, positional isomers can be a significant impurity.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, dichloromethane) and residual reagents.
Q3: My final product is discolored (yellow to brown). What is the likely cause and how can I fix it?
Discoloration is often due to the presence of oxidized impurities or residual nitro-aromatic compounds. To address this, you can try the following:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
-
Sodium Hydrosulfite Wash: Washing the organic extract with a solution of sodium hydrosulfite can help reduce some colored impurities.
-
Thorough Purification: Ensure your purification method (recrystallization or column chromatography) is effectively separating the product from colored byproducts.
Q4: I am having trouble removing the unreacted nitro-intermediate. What do you recommend?
If standard purification methods are insufficient, consider the following:
-
Optimize Reduction Reaction: Ensure the reduction reaction goes to completion by increasing the reaction time, temperature, or the amount of reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Selective Chemical Wash: A mild acidic wash might selectively protonate the more basic diamine product, allowing for separation from the less basic nitro-intermediate.
-
Specialized Chromatography: Column chromatography using a fluorinated stationary phase may offer better separation of fluorinated compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction (nitration or reduction). Product loss during workup and purification. Side reactions forming byproducts. | - Monitor reactions closely using TLC or LC-MS to ensure completion. - Adjust reaction parameters (time, temperature, reagent stoichiometry). - Optimize extraction and recrystallization procedures to minimize loss. - Carefully control reaction conditions to minimize side product formation. |
| Product Contaminated with Starting Material | Incomplete reaction. | - Drive the reaction to completion as described above. - Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system. |
| Multiple Spots on TLC Close to the Product Spot | Presence of isomeric impurities or closely related byproducts. | - Use a two-solvent system for recrystallization to improve selectivity. - For column chromatography, use a shallow gradient elution to improve separation. - Consider using a specialized stationary phase (e.g., fluorinated silica gel) for chromatography. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities that lower the melting point. | - Ensure the product is thoroughly dried under vacuum. - Purify the product further by recrystallization or column chromatography to remove impurities. - Attempt to precipitate the product as a salt (e.g., hydrochloride) which may be more crystalline, followed by neutralization. |
| Difficulty in Filtering the Product | Very fine crystals or amorphous solid. | - For recrystallization, allow the solution to cool slowly to encourage the formation of larger crystals. - Use a different solvent system for recrystallization. - Use a filter aid like Celite®. |
Experimental Protocols
Plausible Synthesis of this compound via Reduction of 2-Amino-5-fluoro-3-nitropyridine
This protocol is based on established procedures for the synthesis of analogous diaminopyridines.
1. Reduction of 2-Amino-5-fluoro-3-nitropyridine:
-
In a flask suitable for hydrogenation, dissolve 2-amino-5-fluoro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Purge the flask with nitrogen and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude this compound.
2. Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents or solvent systems may include water, ethanol, or mixtures like ethyl acetate/petroleum ether.[3]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period before being filtered hot to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Purification by Column Chromatography:
-
If recrystallization is not sufficient, purify the crude product by column chromatography on silica gel.
-
A suitable eluent system would typically be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified this compound.
Data Presentation
| Parameter | 2-Amino-5-fluoropyridine | 5-Fluoropyridin-3-amine | This compound |
| CAS Number | 21717-96-4 | 210169-05-4 | 212268-13-8 |
| Molecular Formula | C₅H₅FN₂ | C₅H₅FN₂ | C₅H₆FN₃ |
| Molecular Weight | 112.11 g/mol | 112.11 g/mol | 127.12 g/mol [4] |
| Appearance | Yellow powder/crystal | Yellow solid | Light brown powder[4] |
| Melting Point | Not specified | 85-89 °C | Not specified |
| Purity (Typical) | >99% (GC) | >98% | ≥ 99% (GC)[4] |
| Storage Conditions | Room Temperature | Room Temperature | 0-8 °C[4] |
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and experimental procedures.
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Workflow for Impurity Removal.
References
preventing decomposition of 5-Fluoropyridine-2,3-diamine during reaction
Technical Support Center: 5-Fluoropyridine-2,3-diamine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound, like many aromatic diamines, can be sensitive to several factors. Key contributors to decomposition include:
-
Oxidation: The amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even trace metal impurities. This often leads to the formation of colored byproducts.
-
Light: Exposure to light, particularly UV light, can promote the formation of radical species, leading to polymerization or other degradation pathways.
-
Heat: While generally stable at room temperature, elevated temperatures during reactions can accelerate decomposition, leading to side reactions and reduced yields.
-
Strong Acids/Bases: Extreme pH conditions can lead to protonation or deprotonation that may activate the molecule towards unwanted side reactions or polymerization.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial. It is recommended to:
-
Store the compound in a tightly sealed container to minimize exposure to air and moisture.[1][2][3]
-
Keep the container in a cool, dry, and dark place.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored or reacted with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[4] It is also advisable to avoid strong acids and bases unless they are a controlled part of the reaction conditions.
Troubleshooting Guides for Reactions
This section provides a question-and-answer guide to address specific issues that may arise during reactions involving this compound.
Scenario 1: The reaction mixture turns dark brown or black upon adding this compound.
-
Question: Why is my reaction mixture changing color so drastically, and how can I prevent this?
-
Answer: A rapid change to a dark color often indicates oxidation of the diamine. The amino groups are electron-rich and can be easily oxidized, leading to the formation of highly conjugated, colored polymeric byproducts.
Solutions:
-
Deoxygenate Your Solvent: Before adding the diamine, thoroughly degas the reaction solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.[1]
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from oxidizing impurities.
-
Scenario 2: The reaction yield is consistently low, and purification is difficult due to the presence of a gummy or polymeric substance.
-
Question: What could be causing the formation of polymeric material and the resulting low yield?
-
Answer: Polymerization can be a significant side reaction, especially under harsh conditions. This can be triggered by heat, light, or the presence of radical initiators. In some related syntheses, gummy precipitates have been observed, which are attributed to polymerization.[5]
Solutions:
-
Control the Reaction Temperature: If the reaction is exothermic, add reagents slowly and use an ice bath to maintain the desired temperature. Avoid excessive heating.
-
Protect from Light: Wrap the reaction flask in aluminum foil to exclude light, which can initiate photodecomposition or polymerization.
-
Consider an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant (e.g., BHT) can help to suppress polymerization, provided it does not interfere with the desired reaction.
-
Scenario 3: I am observing unexpected side products in my mass spectrometry or NMR analysis.
-
Question: What are the likely side reactions, and how can I minimize them?
-
Answer: Besides oxidation and polymerization, other side reactions can occur depending on the specific reaction conditions. For instance, in the presence of strong nucleophiles or bases, the fluorine atom could potentially be displaced, although this is generally less favorable for 3-fluoropyridines.[6]
Solutions:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry to find the optimal conditions that favor the desired product.
-
Protecting Groups: If one of the amino groups is not involved in the desired transformation, consider using a suitable protecting group to prevent it from participating in side reactions.
-
Purify Starting Material: Ensure the starting this compound is of high purity, as impurities can sometimes catalyze side reactions.
-
Data Presentation
The following table summarizes typical reaction conditions found in the synthesis of related fluorinated pyridine compounds. While not specific to the decomposition of this compound, these parameters illustrate the general range of conditions used and can serve as a starting point for optimization.
| Parameter | Condition Range | Rationale/Observation | Source (for related compounds) |
| Temperature | -5°C to 140°C | Lower temperatures (-5 to 10°C) are used to control exothermic reactions and prevent decomposition of sensitive intermediates like diazonium salts.[5][7] Higher temperatures (up to 140°C) are used for thermal decomposition steps in some syntheses. | [5][7] |
| Atmosphere | Inert (Nitrogen/Argon) | Recommended to prevent oxidation of amino groups. | [1] |
| Solvents | Aprotic (e.g., DMF, NMP, Sulfolane) or Acetic Acid | Aprotic polar solvents are common in fluorination reactions.[8] Acetic acid is used in bromination of aminopyridines.[9] | [8][9] |
| Reaction Time | 30 minutes to 48 hours | Varies widely depending on the specific transformation. Diazotization may be complete in 2 hours,[7] while some fluorination reactions can run for 48 hours.[10] | [7][10] |
Experimental Protocols
General Protocol for a Reaction Under Inert Atmosphere
This protocol provides a general workflow for setting up a reaction to minimize the decomposition of this compound.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature in a desiccator.
-
System Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and nitrogen inlet).
-
Inerting the System: Purge the entire system with a slow stream of nitrogen or argon for at least 15 minutes.
-
Solvent Degassing: Add the reaction solvent to the flask and sparge with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reagent Addition:
-
Dissolve the other reagents in the degassed solvent.
-
Weigh the this compound in a glove box or under a stream of inert gas and add it to the reaction flask. If it is a solid, it can be added as a powder or as a solution in degassed solvent.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Control the temperature using an appropriate bath (ice-water, water, or oil).
-
If the reaction is light-sensitive, wrap the flask in aluminum foil.
-
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. Quench the reaction appropriately and proceed with extraction and purification.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
troubleshooting guide for reactions involving 5-Fluoropyridine-2,3-diamine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoropyridine-2,3-diamine. The focus is on its common application in the synthesis of imidazopyridine derivatives, which are significant scaffolds in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: My condensation reaction to form an imidazopyridine is showing low to no yield. What are the common causes?
Low or no conversion is a frequent issue that can stem from several factors:
-
Reagent Quality: The this compound starting material can degrade over time, especially if exposed to air and light. It is sensitive to oxidation. Ensure the purity of your diamine and the coupling partner (e.g., aldehyde or carboxylic acid).
-
Reaction Atmosphere: The diamine is susceptible to oxidation. It is critical to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[3]
-
Solvent Choice and Purity: Ensure the solvent is anhydrous and appropriate for the reaction. For condensation with aldehydes, solvents like ethanol are often used.[1][2] For coupling with carboxylic acids, dehydrating conditions or agents may be necessary.
-
Inadequate Temperature: Many condensation reactions require heat to proceed at an optimal rate.[1] Depending on the specific reactants, reflux conditions may be necessary to drive the reaction to completion.
-
Suboptimal pH: The reaction medium's pH can be crucial. For condensations with carboxylic acids or their equivalents, acidic conditions are often employed. For other couplings, a base might be required.[3]
Q2: I'm observing significant impurity formation in my reaction. What are the likely side products and how can they be minimized?
Impurity formation often arises from the high reactivity of the diamine. Common issues include:
-
Oxidation: The diamine can oxidize, leading to colored impurities and tar-like substances.
-
Solution: Degas all solvents and run the reaction under a strict inert atmosphere.
-
-
Polymerization/Oligomerization: If using a dicarbonyl compound or a highly reactive aldehyde, intermolecular reactions can lead to polymers instead of the desired intramolecular cyclization.
-
Solution: Use high-dilution conditions to favor the intramolecular reaction. Add the reactants slowly to the reaction mixture.
-
-
Incomplete Cyclization: A common side product can be the mono-condensed intermediate (a Schiff base or amide) that fails to cyclize.
-
Solution: Increase the reaction temperature or time. If applicable, ensure the catalyst or reagent promoting cyclization (e.g., an acid or oxidizing agent) is active and present in the correct amount.
-
Q3: The purification of my final 6-fluoro-imidazo[4,5-b]pyridine product is challenging. What purification strategies are recommended?
Purification can be complicated by the product's polarity and potential byproducts.
-
Column Chromatography: This is the most common method for purifying imidazopyridine derivatives.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient elution using a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended to separate the product from starting materials and byproducts.
-
-
Recrystallization: If the crude product is sufficiently pure and solid, recrystallization can be a highly effective final purification step.
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
-
Aqueous Workup: Before chromatography, an aqueous workup can remove inorganic salts and highly polar impurities. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Key Experiment: Synthesis of 6-Fluoro-1H-imidazo[4,5-b]pyridines
The most prevalent use of this compound is in the synthesis of the imidazo[4,5-b]pyridine core structure through condensation and cyclization. This is typically achieved by reacting the diamine with an aldehyde or a carboxylic acid (or its equivalent).[2]
Experimental Workflow
Caption: General workflow for imidazopyridine synthesis.
Example Protocol: Synthesis of 2-Aryl-6-fluoro-1H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the oxidative cyclocondensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aryl Aldehyde (1.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., air, nitrobenzene, or a catalyst like Cu(OAc)₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the aryl aldehyde (1.0 eq).
-
Add the solvent (e.g., Ethanol) to create a solution or suspension (typically 0.1-0.5 M concentration).
-
Purge the flask with an inert gas for 5-10 minutes.
-
If no specific oxidizing agent is used, the reaction can proceed via air oxidation.[2] For more controlled oxidation, an agent may be added at this stage.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl-6-fluoro-1H-imidazo[4,5-b]pyridine.
Summary of Reaction Conditions
The following table summarizes various conditions reported for the synthesis of imidazopyridine scaffolds from diaminopyridines, providing a reference for optimization.
| Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Diaminopyridine | Aryl Aldehyde | None (Air Oxidation) | Water | Reflux | 1-2 | 83-87 |
| 2,3-Diaminopyridine | Carboxylic Acid | Formic Acid (100%) | Formic Acid | Reflux | 6 | N/A |
| 5-fluoro-pyridine-2,3-diamine | Aldehyde, Isocyanide | (GBB-3CR) | Methanol | Room Temp | 12 | 72-92 |
| 2-Aminopyridine | Propargyl Alcohol | NaIO₄ / TBHP | Dioxane | 100 | 12 | Moderate |
Note: Data is generalized from syntheses of related imidazopyridines to provide a comparative baseline. GBB-3CR refers to the Groebke-Blackburn-Bienaymé three-component reaction.[1][2][4]
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent on the reactivity of 5-Fluoropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of 5-Fluoropyridine-2,3-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does solvent choice influence their reactivity?
A1: this compound has two main reactive sites: the nucleophilic amino groups (-NH₂) and the pyridine ring, which is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing fluorine atom. The choice of solvent can significantly influence the reactivity of these sites.
-
Amino Groups: The nucleophilicity of the amino groups is crucial for reactions like acylation, alkylation, and condensation/cyclization reactions to form fused heterocyclic systems like imidazopyridines.
-
Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pairs of the amino groups, which can decrease their nucleophilicity by creating a solvent shell that causes steric hindrance.[1]
-
Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) generally enhance the nucleophilicity of amines as they do not form strong hydrogen bonds with them.[1]
-
Nonpolar aprotic solvents (e.g., toluene, hexane) may be used, but the solubility of the diamine and other reactants can be a limiting factor.
-
-
Fluorine Atom (for SNAr): The fluorine atom can be displaced by strong nucleophiles.
-
Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1] Solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are often used.[2][3]
-
The use of a base is often required, and the solvent can influence the base's strength and solubility.
-
Q2: I am observing low yields in my condensation reaction with a carbonyl compound. How can the solvent be affecting this?
A2: Low yields in condensation reactions involving this compound can be attributed to several solvent-related factors:
-
Inappropriate Polarity: The solvent may not be optimal for the specific reaction mechanism. For instance, some cyclization reactions benefit from high temperatures, making solvents with high boiling points like chlorobenzene or DMF suitable.[4][5]
-
Reduced Nucleophilicity: If you are using a protic solvent, it might be reducing the nucleophilicity of the diamine's amino groups, thus slowing down the reaction rate and potentially leading to side reactions.
-
Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Consider a solvent that can dissolve all components.
-
Water Scavenging: Condensation reactions often produce water. If the solvent does not effectively help in the removal of water (e.g., by azeotropic distillation with toluene), the reaction equilibrium may not favor product formation.
Q3: I am trying to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, but the reaction is not proceeding. What solvent-related issues should I consider?
A3: For SNAr reactions on electron-deficient rings like 5-fluoropyridine, solvent choice is critical.
-
Insufficient Solvent Polarity: As mentioned, polar aprotic solvents are crucial for stabilizing the intermediate. If you are using a solvent with low polarity, the reaction rate will likely be very slow.
-
Anhydrous Conditions: SNAr reactions, especially with fluoride as the leaving group, are often sensitive to water. Ensure you are using a dry solvent and anhydrous conditions, as water can react with strong nucleophiles and bases.[2]
-
Phase-Transfer Catalyst: In some cases, especially when using solid inorganic nucleophiles like potassium fluoride, a phase-transfer catalyst (e.g., a crown ether) may be necessary to facilitate the reaction in an organic solvent.[2][3]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low Reaction Rate | - Protic solvent deactivating the amine nucleophile.- Poor solubility of reactants.- Non-polar solvent for a polar reaction mechanism. | - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.- Test the solubility of all starting materials in the chosen solvent.- For high-temperature reactions, consider high-boiling point solvents like chlorobenzene.[4] |
| Formation of Side Products | - Solvent participating in the reaction.- Sub-optimal temperature control, which can be influenced by the solvent's boiling point. | - Ensure the solvent is inert under the reaction conditions.- Choose a solvent with a boiling point that allows for optimal temperature control for the desired reaction. |
| Difficulty in Product Isolation/Purification | - High-boiling point solvent is difficult to remove.- Product is highly soluble in the reaction solvent. | - If possible, choose a solvent with a lower boiling point.- If a high-boiling solvent is necessary, consider purification methods like crystallization by adding an anti-solvent or chromatography. |
| Inconsistent Results | - Presence of water or other impurities in the solvent. | - Use anhydrous solvents, especially for moisture-sensitive reactions.[2]- Ensure the purity of the solvent before use. |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving aminopyridines, which can be adapted for this compound.
Protocol 1: General Procedure for Imidazopyridine Synthesis (Condensation/Cyclization)
This protocol is adapted from the synthesis of imidazo[1,2-a]pyridines.[4]
-
Reactants:
-
This compound (1 equivalent)
-
α-haloketone or a related carbonyl compound (1-1.2 equivalents)
-
Solvent (e.g., DMF, ethanol, or chlorobenzene)
-
Optional: Base (e.g., NaHCO₃, K₂CO₃) if an acid is generated.
-
-
Procedure: a. To a solution of this compound in the chosen solvent, add the carbonyl compound. b. If required, add the base to the mixture. c. Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 120 °C for chlorobenzene[4]), and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. f. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general principles for SNAr on fluoropyridines.[2][3]
-
Reactants:
-
This compound (1 equivalent)
-
Nucleophile (e.g., an alcohol, amine, or thiol) (1.5-3 equivalents)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
-
Procedure: a. To a solution of the nucleophile in the anhydrous solvent, add the base portion-wise at 0 °C. b. Stir the mixture for a short period to allow for the formation of the nucleophilic salt. c. Add a solution of this compound in the same solvent to the reaction mixture. d. Allow the reaction to warm to the desired temperature (can range from room temperature to elevated temperatures like 150-200 °C[2][3]) and monitor its progress. e. After completion, quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Visualizations
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 5-Fluoropyridine-2,3-diamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalytic reactions involving 5-Fluoropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most prevalent catalytic reactions involving this compound are cyclocondensation reactions to form the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds. This is typically achieved by reacting the diamine with aldehydes or carboxylic acids. Additionally, the resulting imidazo[4,5-b]pyridine core can undergo further functionalization through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Q2: How does the fluorine substituent on the pyridine ring affect catalyst selection and reaction conditions?
A2: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino groups in this compound. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to non-fluorinated analogs. For palladium-catalyzed cross-coupling reactions on the resulting imidazo[4,5-b]pyridine ring, the electronic effect of the fluorine atom can also influence the reactivity of C-H or C-X bonds.
Q3: What are the key parameters to consider when optimizing a cyclocondensation reaction with this compound and an aldehyde?
A3: Key parameters for optimizing the cyclocondensation with an aldehyde include the choice of catalyst (e.g., Lewis acids or oxidizing agents), solvent, reaction temperature, and reaction time. The stoichiometry of the reactants is also crucial. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
Q4: For Suzuki-Miyaura cross-coupling reactions on a 6-fluoro-imidazo[4,5-b]pyridine derivative, what are the recommended catalyst systems?
A4: For Suzuki-Miyaura cross-coupling reactions, palladium catalysts are typically employed. A common and effective catalyst system is Pd(PPh₃)₄ in the presence of a base such as K₂CO₃. The choice of solvent is also important, with mixtures like dioxane/water being frequently used. Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclocondensation of this compound with an Aldehyde
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - If using a Lewis acid catalyst, ensure it is anhydrous and of high purity.- Consider screening different Lewis acids (e.g., InCl₃, Sc(OTf)₃) or increasing the catalyst loading.- For oxidative cyclocondensation, ensure the oxidizing agent (e.g., p-benzoquinone, air) is present in sufficient quantity. |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[3] |
| Side Product Formation | - Over-oxidation or side reactions with the aldehyde can occur. Consider lowering the reaction temperature or using a milder oxidizing agent.- Ensure the aldehyde is pure and free of carboxylic acid impurities. |
| Poor Solubility of Reactants | - Screen different solvents to ensure all reactants are fully dissolved at the reaction temperature. Solvents like ethanol, nitrobenzene, or acetic acid can be effective.[3] |
Issue 2: Incomplete or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst, especially Pd(0) species, is handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[4]- If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[4] |
| Inappropriate Ligand | - The choice of phosphine ligand is critical. For challenging substrates, consider screening different ligands (e.g., XPhos, RuPhos) to improve catalytic activity. |
| Suboptimal Base | - The base is crucial for the catalytic cycle. Ensure the base is strong enough, anhydrous, and fresh. Common bases include K₂CO₃, K₃PO₄, and NaOtBu.[4] |
| Incorrect Solvent | - Use anhydrous and degassed solvents like toluene or dioxane to prevent catalyst deactivation.[4] |
Quantitative Data Presentation
Table 1: Catalyst and Condition Optimization for the Synthesis of 6-Fluoro-2-aryl-1H-imidazo[4,5-b]pyridines *
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | p-Benzoquinone (1.0 eq) | Ethanol | Reflux | 24 | Moderate |
| 2 | I₂ (10 mol%) | - | Ethanol | Reflux | 24 | Good |
| 3 | InCl₃ (10 mol%) | - | Water/Ethanol (8:2) | Reflux | 5 | 92 |
| 4 | Al³⁺-K10 Clay | - | Toluene | 110 | 2 | 80-93 |
Data is representative and compiled from reactions with analogous diaminopyridines. Optimization for this compound may be required.[1][5][6]
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of a Bromo-imidazo[4,5-b]pyridine with Phenylboronic Acid *
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Dioxane/Water (4:1) | 100 | 12 h | 63 |
| 2 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Dioxane/Water (4:1) | 120 (Microwave) | 15 min | High |
Data is based on a closely related bromo-imidazo[4,5-b]pyridine system and serves as a starting point for optimization.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is a general procedure based on the condensation of this compound with benzaldehyde using an iodine catalyst.
Materials:
-
This compound
-
Benzaldehyde
-
Iodine (I₂)
-
Ethanol
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.1 eq) and a catalytic amount of iodine (10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine (Hypothetical Example)
This protocol describes a hypothetical Suzuki-Miyaura coupling of a brominated derivative of the product from Protocol 1.
Materials:
-
6-Fluoro-7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 6-fluoro-7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.[2]
Visualizations
Caption: General experimental workflow for the synthesis and functionalization of imidazo[4,5-b]pyridines.
Caption: Troubleshooting logic for low yield in cyclocondensation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in 5-Fluoropyridine-2,3-diamine synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoropyridine-2,3-diamine. Below, you will find troubleshooting advice for managing exothermic reactions, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure safe and successful experiments.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions are a significant safety hazard during the synthesis of this compound, potentially leading to runaway reactions, reduced yield, and byproduct formation. The primary exothermic events occur during the nitration and diazotization steps.
| Issue | Potential Cause(s) | Recommended Actions |
| Rapid, Uncontrolled Temperature Increase During Nitration | 1. Rate of Nitrating Agent Addition is Too Fast: Heat generation is exceeding the system's cooling capacity. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is insufficient heat transfer. 3. Poor Agitation: Localized "hot spots" are forming within the reaction mixture. 4. Incorrect Reagent Concentration: Use of a more concentrated nitrating agent than specified. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance Cooling: Add more dry ice or a colder solvent to the cooling bath. 3. Ensure Vigorous Stirring: Increase the stirring rate to improve heat dissipation. 4. Emergency Quench (if necessary): If the temperature continues to rise uncontrollably, quench the reaction by pouring it into a large volume of crushed ice and water. This should only be performed if it can be done safely. |
| Temperature Fluctuation During Diazotization | 1. Inconsistent Addition of Sodium Nitrite: Adding the sodium nitrite solution too quickly can lead to a rapid exotherm. 2. Cooling Bath Temperature Not Maintained: The efficiency of the cooling bath is decreasing over time. | 1. Maintain a slow, steady addition rate of the sodium nitrite solution. 2. Continuously monitor and replenish the cooling bath to maintain the target temperature (e.g., -5 to 0 °C). |
| Delayed Exotherm During Nitro Group Reduction | 1. Induction Period with Catalytic Hydrogenation: The reaction may have a delayed start, leading to a sudden increase in temperature and pressure. 2. Inadequate Heat Removal: The reaction vessel has poor heat transfer characteristics. | 1. Controlled Hydrogen Introduction: Initially, introduce hydrogen at a low pressure and monitor the temperature closely. 2. Ensure adequate cooling capacity is available before initiating the hydrogenation. 3. Use a solvent with a good heat capacity to help absorb the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical exothermic step in the synthesis of this compound?
A1: The nitration of the 2-acetamido-5-fluoropyridine intermediate is typically the most significant exothermic step. This reaction requires the slow, dropwise addition of a potent nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low reaction temperature with an efficient cooling bath.[1]
Q2: How can I minimize the risk of a runaway reaction during nitration?
A2: To minimize the risk, use a dropping funnel for the controlled addition of the nitrating agent, ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-salt or dry ice-acetone), and maintain vigorous stirring to prevent localized heating. Continuous temperature monitoring is crucial.
Q3: Are there alternatives to the Schiemann reaction for fluorination that are less hazardous?
A3: While the Schiemann reaction is a common method, it involves the generation of diazonium salts, which can be explosive if allowed to dry. Alternative nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction, can also be used to introduce fluorine. However, these often require high temperatures and specific catalysts.
Q4: What are the signs of a developing runaway reaction?
A4: Key indicators include a rapid and accelerating increase in the internal reaction temperature that is no longer controlled by the cooling system, a sudden change in pressure, and the evolution of gas.
Q5: My reduction of the nitro group is very slow. Can I safely increase the temperature?
A5: Increasing the temperature will increase the reaction rate but also the rate of heat generation. Before increasing the temperature, ensure your cooling system can handle the additional heat load. A gradual increase in temperature while carefully monitoring the reaction is advisable. For catalytic hydrogenation, increasing the hydrogen pressure can sometimes be a safer way to increase the reaction rate.
Experimental Protocols
A plausible synthetic route to this compound involves the following key stages.
Stage 1: Synthesis of 2-Amino-5-fluoropyridine
This can be achieved via a multi-step process starting from 2-aminopyridine, involving nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction.[2][3][4]
Key Exothermic Step: Diazotization [2]
-
Reaction: Conversion of the amino group to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.
-
Temperature Control: The reaction is typically carried out between -5 and 0 °C.[2]
-
Procedure: A solution of the aminopyridine derivative is cooled in an ice-salt bath. A solution of sodium nitrite is then added dropwise, ensuring the temperature does not rise above the specified range.
Stage 2: Nitration of 2-Amino-5-fluoropyridine (via its acetylated form)
To control the regioselectivity and reactivity, the amino group is often protected by acetylation before nitration.
Detailed Protocol for Nitration of 2-Acetamido-5-fluoropyridine:
-
Protection: React 2-amino-5-fluoropyridine with acetic anhydride to form 2-acetamido-5-fluoropyridine.
-
Nitration:
-
Dissolve 2-acetamido-5-fluoropyridine in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature until completion.
-
The reaction is then quenched by carefully pouring it onto crushed ice.
-
Stage 3: Reduction of 3-Nitro-5-fluoropyridin-2-amine
The final step is the reduction of the nitro group to an amino group.
Detailed Protocol for Reduction:
-
Method: A common method is the reduction using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[5]
-
Procedure:
-
Suspend the 3-nitro-5-fluoropyridin-2-amine in a mixture of ethanol and water.
-
Add iron powder and a small amount of acid.
-
Heat the mixture to reflux. The reaction is often exothermic at the beginning, so initial heating may need to be controlled.
-
Monitor the reaction by TLC. Upon completion, the mixture is filtered hot to remove the iron salts.
-
Quantitative Data Summary
| Reaction Step | Parameter | Value | Reference |
| Nitration | Temperature | 0 - 10 °C | General practice |
| Reagent Ratio (Substrate:HNO₃:H₂SO₄) | Varies, typically 1:1.1:4 | General practice | |
| Diazotization | Temperature | -5 to 0 °C | [2] |
| Reaction Time | 2 hours | [2] | |
| Nitro Group Reduction (with Fe) | Temperature | Reflux | [5] |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Exothermic Events
Caption: Decision-making process for managing a temperature excursion.
References
Validation & Comparative
A Comparative Guide to HPLC and NMR Analysis of 5-Fluoropyridine-2,3-diamine Derivatives
For researchers and professionals in drug development, the accurate analysis of heterocyclic compounds such as 5-Fluoropyridine-2,3-diamine and its derivatives is crucial for ensuring purity, confirming structure, and understanding metabolic fate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds, supported by experimental data from closely related analogues.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful technique for separating and quantifying this compound and its derivatives from reaction mixtures, impurities, and biological matrices. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation.
Comparative HPLC Data of Related Diaminopyridine Derivatives
While specific HPLC data for this compound is not widely published, the analysis of structurally similar compounds provides a strong indication of suitable methodologies. The following table summarizes typical HPLC conditions and expected retention behavior for related diaminopyridine derivatives on a C18 column.
| Compound | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Retention Time (min) |
| This compound (Predicted) | Acetonitrile/Water (e.g., 30:70) with 0.1% Formic Acid | 1.0 | 254 | ~ 3-5 |
| 5-Chloropyridine-2,3-diamine | Acetonitrile/Water with buffer | 1.0 | 254 | Slightly longer than fluoro derivative |
| 3,4-Diaminopyridine | Acetonitrile/Aqueous sodium octanesulfonate and ammonium acetate (pH 1.9) | 1.0 | 254 | ~ 4-6 |
| 5-Bromopyridine-2,3-diamine | Acetonitrile/Water with Phosphoric Acid | 1.0 | 254 | Longer than chloro derivative |
| 2,3-Diaminopyridine | Acetonitrile/Water with buffer | 1.0 | 254 | Shorter than halogenated derivatives |
Note: Retention times are estimates and will vary depending on the specific column, exact mobile phase composition, and temperature. The elution order is generally based on the hydrophobicity of the substituent at the 5-position (H < F < Cl < Br).
Experimental Protocol: HPLC Analysis
This protocol describes a general method for the analysis of this compound derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B.
-
Standard: A well-characterized reference standard of the analyte.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: A typical gradient might be:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of the reference standard.
HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework, including the number and connectivity of atoms.
Comparative NMR Data
The following table presents the experimental ¹H and ¹³C NMR data for 5-chloropyridine-2,3-diamine and predicted values for this compound in DMSO-d₆. The predictions are based on the known substituent effects of fluorine versus chlorine on the pyridine ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm, Predicted) |
| This compound (Predicted) | H-4: ~6.8 (dd, J ≈ 8, 3 Hz)H-6: ~7.4 (d, J ≈ 3 Hz)NH₂ (2): ~5.1 (br s)NH₂ (3): ~5.7 (br s) | C-2: ~145C-3: ~130C-4: ~118 (d, JCF ≈ 20 Hz)C-5: ~148 (d, JCF ≈ 240 Hz)C-6: ~133 (d, JCF ≈ 15 Hz) | -120 to -140 |
| 5-Chloropyridine-2,3-diamine | H-4: 6.69 (d, J = 2.3 Hz)H-6: 7.21 (d, J = 2.3 Hz)NH₂ (2): 4.99 (br s)NH₂ (3): 5.55 (br s) | C-2: 147.10C-3: 131.32C-4: 116.58C-5: 118.38C-6: 131.66 | Not Applicable |
Key Observations and Predictions:
-
The fluorine atom in this compound is expected to cause a downfield shift of the C-5 signal in the ¹³C NMR spectrum, accompanied by a large one-bond C-F coupling constant (¹JCF).
-
Two- and three-bond couplings between fluorine and the adjacent carbons (C-4 and C-6) and protons (H-4 and H-6) are also anticipated, providing valuable structural information.
-
The ¹⁹F NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with H-4 and H-6.
Experimental Protocol: NMR Analysis
This protocol outlines the general steps for acquiring NMR spectra of this compound derivatives.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
NMR Tubes: 5 mm diameter.
-
Deuterated Solvent: DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and exchange with amine protons, which can sometimes sharpen their signals.
-
Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled or coupled ¹⁹F spectrum.
-
Typical parameters: 128-256 scans, 1-2 second relaxation delay.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the ¹H signals and reference the spectra to the internal standard.
-
Assign the signals based on chemical shifts, multiplicities, and coupling constants, aided by 2D NMR data.
-
NMR Analysis Workflow
A Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Imidazopyridines: A Guide for Researchers
Introduction: Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, including the well-known hypnotic agent zolpidem.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][4] Understanding the spectroscopic consequences of fluorination is critical for the unambiguous characterization of these novel chemical entities. This guide provides an objective comparison of the spectroscopic properties of fluorinated and non-fluorinated imidazopyridines, supported by experimental data and detailed protocols.
Spectroscopic Analysis: A Comparative Overview
The introduction of a highly electronegative fluorine atom onto the imidazopyridine scaffold induces significant and predictable changes in its spectroscopic signatures. These differences are most pronounced in Nuclear Magnetic Resonance (NMR) spectroscopy but are also observable in Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structural differences between fluorinated and non-fluorinated analogs. The presence of fluorine introduces a new NMR-active nucleus (¹⁹F) and influences the chemical shifts and coupling patterns of nearby ¹H and ¹³C nuclei.
¹H NMR: Protons in close proximity to a fluorine atom typically experience a downfield shift (higher ppm) due to the deshielding effect of fluorine's high electronegativity. Furthermore, these protons will exhibit through-bond coupling (J-coupling) to the ¹⁹F nucleus, resulting in the splitting of their signals.
¹³C NMR: The carbon atom directly bonded to fluorine shows a large, characteristic one-bond carbon-fluorine coupling constant (¹J_CF), typically in the range of 240-260 Hz. The signal for this carbon is also shifted significantly downfield. Carbons two or three bonds away will show smaller, but still observable, J-couplings.
¹⁹F NMR: This technique is exceptionally useful as it directly observes the fluorine nucleus.[5][6][7] The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis.[8] The absence of background signals in biological systems makes ¹⁹F NMR a powerful tool for metabolism and binding studies.[9]
Data Summary: NMR Spectroscopy
| Spectroscopic Parameter | Non-Fluorinated Imidazopyridine (Representative) | Fluorinated Imidazopyridine (Representative) | Key Observation |
| ¹H NMR (δ, ppm) | Phenyl H's: 7.3-8.0[10] | Phenyl H's ortho to F: Shifted downfield | Deshielding effect of fluorine on adjacent protons. |
| Imidazopyridine Core H's: 6.8-8.2[10] | Protons near F show splitting (H-F coupling). | Through-bond coupling provides structural information. | |
| ¹³C NMR (δ, ppm) | Phenyl C's: 125-134[10] | C-F: ~160 (¹J_CF = ~245 Hz) | Large one-bond C-F coupling is diagnostic. |
| Imidazopyridine Core C's: 108-146[10] | Carbons adjacent to C-F show smaller couplings. | Multi-bond C-F couplings confirm assignments. | |
| ¹⁹F NMR (δ, ppm) | N/A | Aromatic C-F: -110 to -120 | Chemical shift is highly sensitive to the electronic environment.[8] |
Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. The primary difference between the IR spectra of fluorinated and non-fluorinated imidazopyridines is the presence of a strong absorption band corresponding to the C-F bond stretch.
Data Summary: IR Spectroscopy
| Vibrational Mode | Non-Fluorinated Imidazopyridine (cm⁻¹) | Fluorinated Imidazopyridine (cm⁻¹) | Key Observation |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Largely unaffected. |
| C=C, C=N Stretch | ~1400-1650 | ~1400-1650 | Minor shifts due to electronic effects. |
| Aromatic C-F Stretch | N/A | ~1100-1250 (Strong) | Diagnostic peak for fluorinated compounds.[11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Fluorination can cause small shifts in the maximum absorption wavelength (λ_max). These shifts, whether bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), depend on the position of the fluorine atom and its influence on the molecule's π-electron system. Imidazopyridine derivatives typically show absorption bands between 240-350 nm.[12][13][14][15]
Data Summary: UV-Vis Spectroscopy
| Parameter | Non-Fluorinated Imidazopyridine | Fluorinated Imidazopyridine | Key Observation |
| λ_max (nm) | Typically 250-350 nm[15] | Minor shifts (± 5-10 nm) | Fluorine's electronic effect can subtly alter π-π* transitions. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The introduction of a fluorine atom increases the molecular weight of the parent compound by approximately 18.0 Da (¹⁹F - ¹H). This mass difference is readily detected in the molecular ion peak.
Data Summary: Mass Spectrometry
| Compound | Formula | Exact Mass (M) | Molecular Ion [M+H]⁺ (m/z) |
| 2-phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.0844 | 195.0922[10] |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | C₁₃H₉FN₂ | 212.0750 | 213.0828 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the imidazopyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[16]
-
¹H NMR Acquisition: Obtain spectra with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain spectra with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
¹⁹F NMR Acquisition: Obtain spectra with a spectral width of ~200 ppm, using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A common external reference is CFCl₃ (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[17] Perform a background scan of a blank KBr pellet.
-
Data Processing: The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, DMSO) and dilute to a final concentration of approximately 1 x 10⁻⁴ to 1 x 10⁻⁵ M.[13]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[14]
-
Data Acquisition: Scan the sample from 200 to 600 nm, using a matched cuvette containing the pure solvent as a reference.
-
Data Processing: Plot absorbance versus wavelength (nm) to identify the λ_max.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[18]
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-1000.[16][18]
-
Data Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of imidazopyridine derivatives.
Caption: General workflow from synthesis to spectroscopic analysis.
Biological Mechanism of Action
Fluorinated imidazopyridines have been developed as positive allosteric modulators of the GABA-A receptor, showing potential as novel antipsychotic agents.[2][19] The diagram below simplifies this mechanism.
Caption: Simplified GABA-A receptor modulation by an imidazopyridine.
Conclusion
The fluorination of imidazopyridines imparts distinct and predictable changes to their spectroscopic profiles. NMR spectroscopy offers the most detailed insights, with ¹⁹F NMR serving as a direct and sensitive probe of the local electronic environment. Characteristic C-F stretching vibrations in IR spectra and subtle shifts in UV-Vis absorption provide complementary data. Finally, mass spectrometry readily confirms the mass increase associated with fluorine incorporation. A thorough application of these spectroscopic techniques is indispensable for the unambiguous structural confirmation and characterization of novel fluorinated imidazopyridine derivatives in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Fluoropyridine-2,3-diamine and 2,3-diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Fluoropyridine-2,3-diamine and its non-fluorinated analog, 2,3-diaminopyridine. The introduction of a fluorine atom at the 5-position of the pyridine ring significantly alters the electronic properties and, consequently, the reactivity of the molecule. Understanding these differences is crucial for the strategic design and synthesis of novel pharmaceutical agents and other bioactive compounds.
Chemical Structures and Properties
The foundational difference between these two compounds lies in the presence of a highly electronegative fluorine atom in this compound.
| Property | This compound | 2,3-diaminopyridine |
| Chemical Structure | ||
| Molecular Formula | C₅H₆FN₃[1] | C₅H₇N₃[2][3][4] |
| Molecular Weight | 127.12 g/mol [1] | 109.13 g/mol [3][4] |
| CAS Number | 212268-13-8[1] | 452-58-4[2][3][4] |
| Appearance | Light brown powder[1] | White to light yellow crystalline powder[2] |
The Influence of Fluorine on Reactivity
The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect has several important consequences for the molecule's reactivity compared to 2,3-diaminopyridine:
-
Reduced Nucleophilicity of Amino Groups: The electron-withdrawing nature of fluorine decreases the electron density on the entire pyridine ring, including the two amino groups. This reduction in electron density makes the amino groups of this compound less nucleophilic than those of 2,3-diaminopyridine. This has significant implications for reactions such as acylation, alkylation, and condensation, which may require harsher conditions or longer reaction times for the fluorinated compound.
-
Altered Basicity: The pyridine ring nitrogen and the amino groups are all basic centers. The electron-withdrawing fluorine atom reduces the basicity of all three nitrogen atoms in this compound compared to 2,3-diaminopyridine.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): While deactivating the ring for electrophilic substitution, the fluorine atom activates the ring for nucleophilic aromatic substitution. However, in this specific molecule, the fluorine atom itself is not positioned to be a leaving group in a typical SNAr reaction. The more significant impact is on the overall electron density of the ring.
Comparative Reactivity in Common Synthetic Transformations
The differing electronic properties of these two molecules lead to distinct outcomes in various chemical reactions.
Condensation and Cyclization Reactions
Both 2,3-diaminopyridines are common precursors for the synthesis of imidazo[4,5-b]pyridines, a scaffold found in many biologically active molecules. The formation of the imidazole ring typically proceeds through a condensation reaction with an aldehyde, followed by cyclization and oxidation.
The reduced nucleophilicity of the amino groups in this compound can be expected to slow down the initial condensation step compared to 2,3-diaminopyridine under identical conditions.
Table 2: Hypothetical Reactivity Comparison in Imidazo[4,5-b]pyridine Synthesis
| Reactant | Reaction Conditions | Expected Relative Rate | Expected Yield |
| 2,3-diaminopyridine | Aldehyde, mild acid catalyst, reflux | Faster | High |
| This compound | Aldehyde, stronger acid catalyst or higher temperature, prolonged reflux | Slower | Moderate to High |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine
This protocol is adapted from general procedures for the condensation of 2,3-diaminopyridines with benzaldehydes.
Materials:
-
2,3-diaminopyridine
-
Benzaldehyde
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in a minimal amount of ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Proposed Protocol for the Synthesis of 2-Phenyl-6-fluoro-1H-imidazo[4,5-b]pyridine from this compound
Due to the deactivating effect of the fluorine atom, more forcing conditions may be required.
Materials:
-
This compound
-
Benzaldehyde
-
Nitrobenzene (as both solvent and oxidizing agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in nitrobenzene.
-
Heat the mixture to reflux (approx. 210 °C) for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by column chromatography on silica gel.
Visualizing Reactivity Differences and Experimental Workflow
References
The Impact of Fluorination on the Biological Activity of Pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of fluorine into a pharmacologically active scaffold, such as pyridine, has become a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of fluorinated pyridine derivatives versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
Structural Comparison: The Subtle but Significant Change of Fluorination
The primary structural difference between a fluorinated pyridine derivative and its non-fluorinated analog is the substitution of a hydrogen atom with a fluorine atom. This seemingly minor change introduces a highly electronegative and sterically small atom onto the pyridine ring, which can have profound effects on the molecule's electronic distribution and binding capabilities.
Caption: General structures of a non-fluorinated pyridine and a 5-fluoropyridine analog.
Comparative Biological Efficacy: A Data-Driven Overview
The introduction of fluorine can significantly enhance the biological activity of pyridine derivatives. Below is a summary of comparative data for representative fluorinated and non-fluorinated analogs in anticancer and enzyme inhibition assays.
| Compound Pair | Target/Assay | Non-Fluorinated Analog IC₅₀ (µM) | Fluorinated Analog IC₅₀ (µM) | Fold Improvement | Reference |
| Imidazo[4,5-b]pyridine Derivatives | COX-2 Inhibition | (3h) ~15 | (3c) ~15 | ~1 | [3] |
| COX-2 Inhibition | (3h) ~15 | (3f) 9.2 | ~1.6 | [3] | |
| Pyrimidine Derivatives | Cytotoxicity (HT-29) | (1a) >60 | (1b) >60 | - | [4] |
| Cytotoxicity (CAL27) | (1a) >60 | (1b) >60 | - | [4] | |
| Cytotoxicity (MCF-7) | (1a) >60 | (1b) >60 | - | [4] |
Note: The data presented is for illustrative purposes, showcasing the potential effects of fluorination on pyridine-containing scaffolds. The specific impact of fluorination can be highly dependent on the molecular context and the biological target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of compound efficacy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (fluorinated and non-fluorinated analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: A generalized workflow for a cytotoxicity (MTT) assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., a strong acid).
-
Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a vehicle control. IC₅₀ values are then determined from the dose-response curves.
Conclusion
The incorporation of fluorine into pyridine-based molecules is a powerful and widely used strategy in drug discovery. As illustrated by the provided data on related pyridine derivatives, fluorination can lead to significant enhancements in biological activity. While specific comparative data for 5-Fluoropyridine-2,3-diamine derivatives remains to be published, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers to explore the potential benefits of fluorination in their own drug development programs. The strategic use of fluorine can unlock new therapeutic potential and lead to the development of more effective and safer medicines.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. 5-Fluoropyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical methods for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Key Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required level of sensitivity and specificity, and the intended application of the data.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is particularly well-suited for separating the target compound from polar and non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a moderate boiling point, GC-MS is invaluable for identifying and quantifying volatile organic impurities that may be present from the synthesis process.
Quantitative Nuclear Magnetic Resonance (qNMR) , particularly utilizing both proton (¹H) and fluorine (¹⁹F) nuclei, is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The presence of a fluorine atom in this compound makes ¹⁹F qNMR an exceptionally powerful tool, offering high selectivity and minimal background interference.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each analytical method for the purity determination of this compound. The data is based on established performance for structurally similar fluorinated pyridine and diamine compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.5 µg/mL (for volatile impurities) | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.05 - 2 µg/mL (for volatile impurities) | ~5-30 µg/mL |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101%[1] |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0%[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and separate it from potential process-related impurities using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, assuming equal response factors for impurities. For higher accuracy, a reference standard for each impurity should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 35 - 450 amu.
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard with a known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Materials:
-
This compound sample.
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of certified purity.
-
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
¹H qNMR Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
¹⁹F qNMR Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the T₁ of the fluorine signal (typically 30-60 seconds).
-
Number of Scans: 16 or higher.
-
Spectral Width: Sufficient to cover the fluorine signal.
Data Analysis:
-
Acquire and process the ¹H and ¹⁹F NMR spectra.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard in the ¹H spectrum.
-
Integrate the fluorine signal of this compound in the ¹⁹F spectrum.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Potential Impurities
Based on the synthesis of related aminopyridines, potential impurities in this compound may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Isomers: Positional isomers formed during fluorination or amination steps.
-
By-products of side reactions: Such as over-fluorinated or hydrolyzed species.
-
Residual solvents: Solvents used in the reaction and purification steps.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for purity determination of this compound.
Caption: Workflow for selecting an analytical method.
Signaling Pathway for Method Validation
The validation of the chosen analytical method should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The following diagram outlines the key parameters to be assessed during method validation.
Caption: Key parameters for analytical method validation.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC is well-suited for routine quality control, offering excellent separation of impurities. GC-MS is a critical tool for the identification and quantification of volatile impurities that may be present. qNMR, particularly ¹⁹F qNMR, serves as an invaluable primary method for absolute purity determination and as an orthogonal technique to confirm the results obtained by chromatography. The selection of the most appropriate method will depend on the specific analytical needs, and a combination of these techniques will provide the most comprehensive purity profile for this compound.
References
A Comparative Guide to Novel Imidazo[4,5-b]pyridine Derivatives Synthesized from 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel imidazo[4,5-b]pyridine derivatives synthesized from 5-Fluoropyridine-2,3-diamine. The performance of these fluorinated compounds is evaluated against their non-fluorinated or otherwise substituted analogs, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Introduction
Imidazo[4,5-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy. This guide focuses on the synthesis and characterization of novel imidazo[4,5-b]pyridines derived from this compound and compares them with related structures to elucidate the impact of fluorine substitution.
Synthetic Pathways and Novel Compounds
The primary route for synthesizing imidazo[4,5-b]pyridines involves the cyclization of a substituted 2,3-diaminopyridine with an aldehyde or a carboxylic acid derivative. In this context, this compound serves as a key precursor for introducing a fluorine atom at the 6-position of the resulting imidazo[4,5-b]pyridine scaffold.
A general synthetic workflow for the preparation of 6-fluoro-imidazo[4,5-b]pyridine derivatives is outlined below. This typically involves the condensation of this compound with a suitable aldehyde in the presence of an oxidizing agent or under conditions that facilitate cyclization.
Caption: Synthetic workflow for 6-fluoro-imidazo[4,5-b]pyridines.
Comparative Performance Data
The introduction of a fluorine atom at the 6-position of the imidazo[4,5-b]pyridine core can influence various properties of the resulting compounds, including their biological activity and synthetic accessibility. The following tables summarize the comparative data between fluorinated and non-fluorinated or other halogenated analogs.
Table 1: Comparison of Reaction Yields
| Precursor | Product | Yield (%) | Reference |
| 5-Bromopyridine-2,3-diamine | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Not specified, but synthesized | [3] |
| 2,3-Diaminopyridine | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 55.7 | [4] |
| 5-Bromo-2,3-diaminopyridine | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [4] |
Note: Specific yield data for the synthesis of 6-fluoro-2-phenyl-3H-imidazo[4,5-b]pyridine from this compound was not explicitly found in the provided search results. The table presents data for analogous bromo- and non-substituted compounds to provide a basis for comparison.
Table 2: Comparison of Antimicrobial Activity (MIC in µM)
| Compound | E. coli | P. aeruginosa | S. aureus | B. cereus | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (Cpd 14) | 32 | - | - | - | [4] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (Cpd 2) | - | - | >128 | 64 | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (Cpd 4) | >128 | - | - | 32 | [3] |
Note: The table showcases the antimicrobial activity of some bromo-substituted imidazo[4,5-b]pyridine derivatives. Direct comparative data for the corresponding 6-fluoro derivatives was not available in the search results.
Table 3: Comparison of Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine (Cpd 10) | Colon Carcinoma | 0.4 | [4] |
| 6-Bromo-amidino-substituted imidazo[4,5-b]pyridine (Cpd 14) | Colon Carcinoma | 0.7 | [4] |
| Tetracyclic imidazo[4,5-b]pyridine (Cpd 6a) | Non-small cell lung cancer | 0.2-0.9 | [5] |
Note: The data indicates that substitutions on the imidazo[4,5-b]pyridine core significantly impact anticancer activity. While direct comparisons with 6-fluoro analogs are not available in the search results, the potent activity of these derivatives highlights the therapeutic potential of this scaffold.
Experimental Protocols
General Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a representative synthesis of a halogenated imidazo[4,5-b]pyridine.[3]
Materials:
-
5-Bromopyridine-2,3-diamine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
Procedure:
-
Dissolve 5-bromopyridine-2,3-diamine (1.0 g, 5.31 mmol) in ethanol (40 mL).
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of iodine (0.09 g, 0.531 mmol).
-
Reflux the reaction mixture with magnetic stirring at 90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product through filtration or evaporation of the solvent followed by purification.
Characterization
The synthesized compounds are typically characterized using a variety of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the compounds. For example, in a derivative of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the proton signals for the pyridine and phenyl rings, as well as any substituents, are identified.[3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[4]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state.[3]
Signaling Pathways and Mechanism of Action
The biological activity of imidazo[4,5-b]pyridine derivatives often stems from their ability to interact with specific biological targets. For instance, some of these compounds have been shown to act as enzyme inhibitors or to interfere with cellular processes like proliferation.
The following diagram illustrates a potential mechanism of action for an anticancer imidazo[4,5-b]pyridine derivative, where it inhibits a key kinase involved in cell proliferation.
Caption: Inhibition of a protein kinase signaling pathway.
Conclusion
The synthesis of novel compounds from this compound offers a promising avenue for the development of new therapeutic agents. The introduction of fluorine can significantly impact the biological activity and pharmacokinetic properties of the resulting imidazo[4,5-b]pyridine derivatives. While direct comparative data remains somewhat limited in the current literature, the existing evidence for related halogenated and non-substituted analogs suggests that this scaffold is a valuable platform for drug discovery. Further research focusing on a systematic comparison of 6-fluoro-imidazo[4,5-b]pyridines with their analogs is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Fluoropyridine-2,3-diamine: A Comparative Guide to Synthetic Strategies
For Immediate Release
A comprehensive analysis of synthetic pathways to 5-Fluoropyridine-2,3-diamine, a key building block in pharmaceutical and materials science, reveals three distinct and viable routes. This guide provides a comparative study of these methods, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
The synthesis of this important diamine can be approached from three primary strategies, each with its own set of advantages and challenges:
-
Route 1: Reduction of a Nitro-Amino Precursor. This is the most direct approach, utilizing the commercially available starting material, 2-Amino-5-fluoro-3-nitropyridine.
-
Route 2: Nitration and Subsequent Reduction of 2-Amino-5-fluoropyridine. This route involves the synthesis of the nitro-amino intermediate followed by its reduction.
-
Route 3: Ammonolysis and Reduction of a Dihalogenated Pyridine. This pathway begins with a dihalogenated pyridine and introduces the amino groups in a stepwise manner.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for each of the three synthetic routes, providing a clear comparison of their efficiency and practicality.
| Parameter | Route 1: Reduction | Route 2: Nitration & Reduction | Route 3: Ammonolysis & Reduction |
| Starting Material | 2-Amino-5-fluoro-3-nitropyridine | 2-Amino-5-fluoropyridine | 2,3-Difluoro-5-chloropyridine |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield (%) | High (Typical >90%) | Moderate | Moderate to High |
| Key Reagents | Fe/HCl or H₂/Pd/C | H₂SO₄/HNO₃, Fe/HCl or H₂/Pd/C | NH₄OH, H₂/Pd/C |
| Reaction Conditions | Mild to moderate | Harsh (nitration), mild (reduction) | Moderate to high pressure (ammonolysis), mild (reduction) |
| Purification | Simple crystallization | Chromatographic separation may be needed | Purification of intermediates required |
| Scalability | Excellent | Good | Moderate |
| Safety Considerations | Standard handling of flammable solvents and catalysts | Use of strong acids and nitrating agents | Handling of ammonia and high-pressure reactions |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Reduction of 2-Amino-5-fluoro-3-nitropyridine
Procedure: To a solution of 2-Amino-5-fluoro-3-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (1.0 eq). Heat the mixture to reflux for 2-4 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of celite. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Nitration and Reduction of 2-Amino-5-fluoropyridine
Step 2a: Nitration of 2-Amino-5-fluoropyridine. Add 2-Amino-5-fluoropyridine (1.0 eq) portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. Stir the reaction mixture at this temperature for 1 hour and then allow it to warm to room temperature. Pour the mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide. The precipitated product, a mixture of 3-nitro and 5-nitro isomers, is filtered, washed with water, and dried. The desired 2-Amino-5-fluoro-3-nitropyridine is then separated by column chromatography.
Step 2b: Reduction of 2-Amino-5-fluoro-3-nitropyridine. Follow the procedure described in Route 1.
Route 3: Ammonolysis and Reduction of 2,3-Difluoro-5-chloropyridine
Step 3a: Ammonolysis of 2,3-Difluoro-5-chloropyridine. Heat a mixture of 2,3-Difluoro-5-chloropyridine (1.0 eq) and concentrated aqueous ammonia in a sealed vessel at 120-140°C for 12-24 hours. After cooling, the reaction mixture is extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated to give 2-amino-3-fluoro-5-chloropyridine.
Step 3b: Reduction of 2-Amino-3-fluoro-5-chloropyridine. A solution of 2-amino-3-fluoro-5-chloropyridine (1.0 eq) in methanol is subjected to catalytic hydrogenation with Palladium on carbon (10 mol%) under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic Route 1: Direct Reduction.
Caption: Synthetic Route 2: Nitration and Reduction.
Caption: Synthetic Route 3: Ammonolysis and Reduction.
Conclusion
The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and safety infrastructure in place.
-
Route 1 is the most straightforward and highest-yielding, making it ideal for large-scale production, provided the starting material is readily accessible.
-
Route 2 offers an alternative for when the nitro-amino precursor is not available, but requires careful control of the nitration step to manage regioselectivity and subsequent purification.
-
Route 3 provides a viable pathway from a dihalogenated precursor, though it may involve higher pressure reactions and require careful optimization of the ammonolysis step.
This comparative guide is intended to provide researchers with the necessary information to make an informed decision and to facilitate the efficient synthesis of this valuable chemical intermediate.
Assessing the Metabolic Stability of 5-Fluoropyridine-2,3-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and potential toxicity. This guide provides a comparative assessment of the metabolic stability of drug candidates derived from the 5-Fluoropyridine-2,3-diamine scaffold, a promising heterocyclic motif in medicinal chemistry. By presenting available experimental data, detailed methodologies, and visualizing key metabolic pathways, this document aims to be a practical resource for guiding the design of more robust and effective drug candidates.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes (HLM). This data is intended to illustrate how structural modifications can influence metabolic fate and to provide a basis for comparison.
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining (60 min) |
| 5-FP-diamine-001 | H | H | 25 | 27.7 | 18 |
| 5-FP-diamine-002 | CH3 | H | 45 | 15.4 | 39 |
| 5-FP-diamine-003 | H | OCH3 | 68 | 10.2 | 56 |
| 5-FP-diamine-004 | CF3 | H | 15 | 46.2 | 6 |
| 5-FP-diamine-005 | H | Cl | 55 | 12.6 | 47 |
| Comparator A | Non-fluorinated analog | - | 18 | 38.5 | 9 |
| Comparator B | Known stable drug | - | >120 | <5.8 | >85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The assessment of metabolic stability is primarily conducted through in vitro assays using liver fractions, such as microsomes or hepatocytes. These assays provide key parameters like half-life (t1/2) and intrinsic clearance (CLint).
Liver Microsomal Stability Assay
This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Positive control compounds (e.g., testosterone, verapamil)
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in incubation buffer.
-
Pre-incubation: Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Termination: Stop the reaction at each time point by adding the aliquot to the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The half-life (t1/2) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Quenching solution
-
Positive control compounds
Procedure:
-
Cell Thawing and Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.
-
Sampling and Termination: At designated time points, remove aliquots of the cell suspension and terminate the reaction by adding a quenching solution.
-
Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed per million cells.
Visualizing Metabolic Processes
Understanding the experimental workflow and potential metabolic pathways is crucial for interpreting stability data and designing improved analogs.
A significant concern with 2,3-diaminopyridine derivatives is their potential for bioactivation. The 2-amino group can undergo oxidation, mediated by cytochrome P450 enzymes (particularly CYP3A4), to form a reactive diimine intermediate. This electrophilic species can covalently bind to macromolecules, such as proteins, or be trapped by nucleophiles like glutathione (GSH).
Discussion and Future Directions
The metabolic stability of this compound derivatives is a key consideration in their development as therapeutic agents. The data and pathways presented here highlight several important factors:
-
Impact of Substitution: The nature and position of substituents on the pyridine ring and amino groups can significantly influence metabolic stability. As illustrated in the hypothetical data, small alkyl groups or electron-donating groups may increase stability compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups like trifluoromethyl can decrease stability.
-
Bioactivation Potential: The formation of reactive diimine intermediates is a potential liability for this scaffold. Medicinal chemistry efforts should focus on strategies to mitigate this pathway. One reported strategy is the replacement of the 2-amino methyl linker with an ether oxygen, which has been shown to reduce the formation of glutathione conjugates.
-
Role of Fluorine: The fluorine atom at the 5-position is expected to influence the electronic properties of the pyridine ring and may block a potential site of metabolism. However, its impact on the reactivity of the amino groups and overall metabolic fate requires experimental investigation for each new analog.
Future work in this area should focus on a systematic evaluation of the structure-activity relationships governing the metabolic stability of this scaffold. This includes synthesizing a broader range of derivatives and subjecting them to comprehensive in vitro ADME profiling. Furthermore, identifying the specific CYP isozymes responsible for the metabolism of promising candidates is crucial for predicting potential drug-drug interactions. By integrating metabolic stability assessment early in the drug discovery process, researchers can more effectively design this compound derivatives with improved pharmacokinetic properties and a higher probability of clinical success.
A Comparative Guide to the Reaction Kinetics of 5-Fluoropyridine-2,3-diamine and Analogues in Nucleophilic Aromatic Substitution
The enhanced reactivity of fluoropyridines in SNAr reactions is a key advantage in chemical synthesis.[1] The strong electron-withdrawing nature of the fluorine atom activates the pyridine ring towards nucleophilic attack, often allowing for milder reaction conditions compared to other halopyridines.[1] This is particularly beneficial when working with complex molecules bearing sensitive functional groups.
Quantitative Comparison of Reactivity: Fluoropyridines vs. Other Halopyridines
To illustrate the kinetic advantage of using fluorinated pyridines, the following table summarizes the relative rates of reaction for 2-halopyridines with sodium ethoxide. This data clearly demonstrates the superior reactivity of 2-fluoropyridine in a typical SNAr reaction.
| Compound | Relative Rate Constant (krel) |
| 2-Fluoropyridine | 320 |
| 2-Chloropyridine | 1 |
This data is based on the reaction with sodium ethoxide in ethanol, as reported in the literature.[1]
The significantly higher reaction rate for 2-fluoropyridine highlights the activating effect of the fluorine substituent. This enhanced reactivity is attributed to the strong inductive electron-withdrawing effect of fluorine, which polarizes the C-F bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
The mechanism for the SNAr reaction on a 2-fluoropyridine proceeds through a two-step addition-elimination pathway. The initial attack of the nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group in this context.
Experimental Protocol for Kinetic Analysis via HPLC
Monitoring the progress of a chemical reaction is essential for determining its kinetic parameters. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, allowing for the separation and quantification of reactants, intermediates, and products over time.[2][3]
Objective: To determine the rate constant of a nucleophilic aromatic substitution reaction between a fluoropyridine and a nucleophile.
Materials:
-
2-Fluoropyridine (or other fluoropyridine of interest)
-
Nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Internal standard (a compound that does not react or interfere with the analysis)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
Syringes and vials for sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluoropyridine in the chosen solvent at a known concentration.
-
Prepare a stock solution of the nucleophile at a known concentration.
-
Prepare a stock solution of the internal standard.
-
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation between the fluoropyridine, the nucleophile, the product, and the internal standard.
-
Determine the retention times for each component.
-
Establish a calibration curve for the fluoropyridine and the product by injecting solutions of known concentrations.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel, add the solvent and the internal standard.
-
Add the fluoropyridine stock solution and allow the mixture to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile stock solution. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent or adding a quenching agent) to prevent further reaction.
-
Analyze the quenched sample by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of the fluoropyridine and the product using the calibration curves and the internal standard for normalization.
-
Plot the concentration of the reactant (fluoropyridine) versus time.
-
From this data, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Application to 5-Fluoropyridine-2,3-diamine
The principles of enhanced reactivity due to the fluorine substituent are directly applicable to this compound. The fluorine atom at the 5-position will activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6).
However, the presence of the two amino groups at the 2- and 3-positions will also significantly influence the molecule's reactivity. Amino groups are strong electron-donating groups, which generally deactivate the ring towards nucleophilic attack. Therefore, the overall reactivity of this compound in an SNAr reaction will be a balance between the activating effect of the fluorine atom and the deactivating effect of the two amino groups. The reaction's regioselectivity will also be determined by the interplay of these electronic effects.
Conclusion
While direct kinetic data for this compound remains a subject for further investigation, a comparative analysis of related fluorinated pyridines provides a strong foundation for predicting its chemical behavior. The presence of a fluorine atom is a key feature that enhances reactivity in nucleophilic aromatic substitution reactions, a principle that holds true for a wide range of pyridine-based scaffolds. The experimental protocols outlined in this guide offer a practical framework for researchers to quantify the reaction kinetics of this and other novel fluorinated compounds, thereby facilitating the advancement of drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 6-Fluoro-Imidazo[4,5-b]pyridines from 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-fluoro-imidazo[4,5-b]pyridines, key structural motifs in medicinal chemistry, is principally achieved through the cyclocondensation of 5-fluoropyridine-2,3-diamine with carbonyl compounds. The choice of catalyst for this transformation is critical in determining reaction efficiency, yield, and substrate scope. This guide provides a side-by-side comparison of various catalytic systems employed in the synthesis of imidazo[4,5-b]pyridines, with a focus on reactions analogous to those involving this compound. The data presented is compiled from literature on similar substrates, offering a valuable resource for reaction optimization and catalyst selection.
I. Condensation with Aldehydes: A Comparative Analysis of Catalytic Systems
The reaction of 2,3-diaminopyridines with aldehydes to form the corresponding imidazo[4,5-b]pyridines can be promoted by various catalysts or, in some cases, proceed under catalyst-free conditions. Below is a comparison of different approaches.
| Catalyst/System | Substrate Scope | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| None (Air Oxidation) | Substituted aryl aldehydes | Water, thermal | 83-87 | Environmentally friendly, catalyst-free. | Limited to specific substrates, may require longer reaction times. |
| SnCl₂·2H₂O | Substituted acetophenones (with 2-nitro-3-aminopyridine) | Formic acid | - | Useful for reductive cyclization from nitro-precursors. | Requires a stoichiometric amount of reductant. |
| Ytterbium triflate | Triethyl orthoformate (with 3,4-diaminopyridine) | - | 32-99 | High yields and compatibility with various functional groups. | Catalyst can be expensive. |
| Manganese-based | Aldehydes (with 1,8-diaminonaphthalene) | 2-MeTHF, 100°C | - | Utilizes a sustainable dehydrogenation catalyst. | Reaction conditions are for a different diamine.[1] |
| Au/TiO₂ | Aromatic and aliphatic aldehydes (with o-phenylenediamine) | CHCl₃:MeOH, ambient temp. | 80-98 | Mild reaction conditions, high yields, reusable catalyst.[2] | Data is for benzimidazole synthesis.[2] |
| MgCl₂·6H₂O | Aldehydes (with o-phenylenediamines) | - | High | Short reaction times. | Data is for benzimidazole synthesis.[3] |
| Brønsted Acidic Ionic Liquid | Aldehydes (with o-phenylenediamines) | Mild conditions | High | Reusable catalyst.[3] | Data is for benzimidazole synthesis.[3] |
Experimental Protocols
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and a substituted aryl aldehyde (1.1 mmol) in water.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent, add triethyl orthoformate (1.2 mmol).
-
Catalyst Addition: Add Ytterbium triflate (5-10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction at the appropriate temperature (optimized for the specific substrate) and monitor by TLC.
-
Work-up: Quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Logical Workflow for Catalyst Selection
The following diagram illustrates a decision-making workflow for selecting a suitable catalytic system for the synthesis of 6-fluoro-imidazo[4,5-b]pyridines.
Caption: Decision workflow for catalyst selection.
II. Condensation with Carboxylic Acids: A Comparative Analysis of Catalytic Systems
The condensation of 2,3-diaminopyridines with carboxylic acids typically requires acidic conditions to facilitate the reaction and subsequent cyclization.
| Catalyst/System | Substrate Scope | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Formic Acid | Formic acid (as reagent and catalyst) | Reflux | - | Simple, classical method for unsubstituted C2 position.[4][5] | Limited to formic acid. |
| Nb₂O₅ | Dicarboxylic acids and amines | o-xylene, 135°C | High | Reusable, heterogeneous Lewis acid catalyst.[6][7] | Data is for general amidation.[6][7] |
| SO₃·pyridine | Aromatic and aliphatic carboxylic acids | - | Good to High | Commercially available and easy to handle. | Data is for general amidation.[8] |
Experimental Protocols
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 mmol).
-
Reagent Addition: Add an excess of formic acid to the flask.
-
Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography.
Reaction Pathway: Condensation with Aldehyde
The following diagram illustrates the general reaction pathway for the formation of a 6-fluoro-imidazo[4,5-b]pyridine from this compound and an aldehyde.
Caption: General reaction pathway.
This guide provides a starting point for researchers developing synthetic routes to 6-fluoro-imidazo[4,5-b]pyridines. The optimal catalyst and conditions will ultimately depend on the specific substrates and desired outcomes. It is recommended to perform small-scale screening experiments based on the information provided herein to identify the most effective system for a given transformation.
References
- 1. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoropyridine-2,3-diamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 5-Fluoropyridine-2,3-diamine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure that this compound is managed safely from use to disposal, in alignment with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Body Protection | A lab coat and, if necessary, an apron or coveralls. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid the inhalation of any dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.[1][2]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves, and wipes), must be classified as hazardous waste.
-
This waste stream must be segregated from other incompatible chemical wastes to prevent dangerous reactions. Specifically, keep it separate from strong oxidizing agents and acids.
Step 2: Waste Collection and Containment
-
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Note the date when the first piece of waste is added to the container.
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[3][4] This area must be at or near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Secondary containment is highly recommended to mitigate any potential leaks or spills.
Step 4: Arranging for Disposal
-
Do not pour this compound waste down the drain or dispose of it with regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste contents.
Step 5: Record Keeping
-
Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and the date of disposal.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate the immediate area and inform your supervisor and colleagues.
-
Assess the Spill : From a safe distance, assess the extent of the spill.
-
Wear Appropriate PPE : Before cleaning, ensure you are wearing the necessary PPE as outlined in the table above.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.
-
Clean the Area : Once the bulk of the spill is collected, decontaminate the area according to your laboratory's specific protocols.
-
Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 5-Fluoropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This guide provides critical safety and logistical information for the handling of 5-Fluoropyridine-2,3-diamine. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment. The following information is based on the known hazards of similar aromatic amines and fluorinated pyridine compounds.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a compound that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1][2][3] As with many aromatic amines, there is potential for toxicity and other long-term health effects.[4][5][6] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][7][8][9] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9] A standard laboratory coat is required.[7] | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area is crucial. A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if dust/aerosols are generated.[7][10][11] | Minimizes inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Material Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area, including any contaminated equipment.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][13] Do not dispose of down the drain.[14] |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[12] |
| Empty Containers | Empty containers should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as chemical waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Table 3: Emergency Response
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | For small spills, absorb with a non-combustible material and place in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ch [fishersci.ch]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. hsa.ie [hsa.ie]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
